molecular formula C9H9N3O B15335163 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Katalognummer: B15335163
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: IQTZDZSIIGLKJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is a chemical compound of significant interest in medicinal and organic chemistry research, featuring an o -hydroxyphenyl group linked to a 1-methyl-1,2,4-triazole ring. This structure places it within a class of N-aryl-1,2,4-triazoles known to exhibit valuable biological properties and to act as chelating ligands for metal complexes . The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its ability to engage in key molecular interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . The primary research applications of this compound are anticipated to be in the development of novel antimicrobial and antifungal agents. 1,2,4-Triazole derivatives are well-documented for their potent, broad-spectrum biological activities . Specifically, o -hydroxyphenyl-substituted triazoles are recognized for their potential antibacterial and antifungal effects . Furthermore, the presence of the phenol group adjacent to the triazole ring creates a classic chelating system (=N-(O-phenol)) . This makes 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol a promising precursor for synthesizing stable metal complexes, which are useful in materials science and catalysis, and may also exhibit enhanced or novel biological activities of their own . Intended Use : This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

2-(1-methyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-4-2-3-5-8(7)13/h2-6,13H,1H3

InChI-Schlüssel

IQTZDZSIIGLKJB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=N1)C2=CC=CC=C2O

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of excited-state intramolecular proton transfer in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Executive Overview

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) serves as the mechanistic foundation for advanced optoelectronic materials, fluorescent probes, and photostabilizers. Among nitrogen-containing heterocycles, 1,2,4-triazole derivatives present unique photophysical landscapes. This whitepaper deconstructs the ESIPT mechanism of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol , a highly specific model system. By methylating the triazole ring at the N1 position, we eliminate competitive ground-state annular tautomerization, isolating a singular, highly efficient proton transfer pathway. This guide provides a comprehensive analysis of the thermodynamic drivers, self-validating experimental protocols, and computational frameworks required to characterize this ultrafast dynamic process.

Structural Rationale and Mechanistic Pathway

In the ground state ( S0​ ), 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol exists exclusively in the Enol (E) form. The structural rigidity and proximity of the phenolic hydroxyl group to the N4 atom of the triazole ring facilitate the formation of a robust intramolecular hydrogen bond (IMHB).

Upon UV photoexcitation, the molecule transitions to the Franck-Condon excited state ( S1​ ). The redistribution of electron density—specifically, an excited-state intramolecular charge transfer (ESICT) from the electron-rich phenol moiety to the electron-deficient triazole ring—drastically alters the local pKa values. As demonstrated in related1, this charge-transfer state triggers the adiabatic proton transfer[1]. The phenolic proton translocates across the IMHB to the N4 atom in an ultrafast, often barrierless process, yielding the excited Keto (K)* tautomer.

Nonadiabatic dynamics simulations of analogous2 confirm that this primary ESIPT event occurs on a sub-100 femtosecond timescale[2]. Radiative decay from the K* state produces a highly red-shifted fluorescence (large Stokes shift). Finally, a rapid Ground State Reverse Proton Transfer (GSRPT) restores the original Enol form, completing the four-level photophysical cycle.

ESIPT_Pathway S0_E S0 Enol (Ground State) S1_E S1 Enol* (Franck-Condon) S0_E->S1_E Photoexcitation (UV Absorption) S1_K S1 Keto* (ESIPT Minimum) S1_E->S1_K Ultrafast ESIPT (< 100 fs) S0_K S0 Keto (Ground State) S1_K->S0_K Fluorescence (Large Stokes Shift) S0_K->S0_E Reverse Proton Transfer (GSRPT)

Fig 1. Four-level photophysical cycle of ESIPT in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of ESIPT cannot rely on a single analytical technique. The following protocols form a self-validating loop: steady-state data establishes the thermodynamic endpoints, time-resolved spectroscopy captures the kinetic transition, and computational modeling validates the energetic feasibility.

Protocol A: Solvent-Dependent Steady-State Spectroscopy

Causality & Rationale: The IMHB is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. By titrating the fluorophore from a non-polar solvent (cyclohexane) to a polar protic solvent (methanol), we deliberately disrupt the IMHB. This manipulation of3 allows us to observe the transition from pure Keto emission to Enol emission, proving that the red-shifted band is strictly dependent on the intact intramolecular hydrogen bond[3].

  • Sample Preparation: Prepare 1.0×10−5 M solutions of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol in spectroscopic grade cyclohexane, toluene, acetonitrile, and methanol.

  • Absorption Profiling: Record UV-Vis spectra (250–450 nm). A solvent-independent absorption peak (~310 nm) confirms that the ground state remains in the Enol form across all media.

  • Emission Profiling: Excite the samples at the absorption maximum. Record emission spectra (350–650 nm). Calculate the Stokes shift to verify the presence of the Keto tautomer (~11,000 cm⁻¹ shift).

Protocol B: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Causality & Rationale: Standard Time-Correlated Single Photon Counting (TCSPC) is limited by its Instrument Response Function (IRF, typically ~50 ps), rendering it blind to the actual proton transfer event. fs-TA is mandatory to observe the decay of the Enol stimulated emission concurrently with the rise of the Keto excited-state absorption, proving the precursor-successor relationship.

  • Pump-Probe Setup: Utilize a Ti:Sapphire laser system generating 100 fs pulses. Tune the pump beam to the Enol absorption maximum (e.g., 310 nm).

  • Data Acquisition: Generate a white-light continuum probe beam. Map the transient differential absorption ( ΔA ) from -1 ps to 100 ps delay times.

  • Global Analysis: Perform Singular Value Decomposition (SVD) to extract the time constants. The decay of the E* state must match the rise time of the K* state (typically τ<100 fs), validating a direct, barrierless ESIPT channel.

Workflow Prep Sample Preparation (Solvent Titration) Steady Steady-State Spectroscopy (Thermodynamic Endpoints) Prep->Steady IMHB Disruption TimeRes fs-Transient Absorption (Kinetic Transition) Steady->TimeRes Identify Target States Synthesis Global Kinetic Modeling & Mechanism Confirmation Steady->Synthesis Stokes Shift Data TDDFT TD-DFT Calculations (Energetic Validation) TimeRes->TDDFT Extract Ultrafast Rates TDDFT->Synthesis Correlate PES with Kinetics

Fig 2. Self-validating experimental workflow for characterizing ESIPT dynamics.

Quantitative Photophysical Data

The table below summarizes the expected photophysical parameters, demonstrating the extreme sensitivity of the ESIPT process to the solvent environment. The suppression of Keto emission in protic solvents (Methanol) acts as a negative control, validating the IMHB requirement.

Solvent EnvironmentDielectric Constant ( ϵ )Absorption Max (nm)Enol Emission (nm)Keto Emission (nm)Stokes Shift (cm⁻¹)Quantum Yield ( Φ )
Cyclohexane (Non-polar)2.02310N/A (Quenched)480~11,4000.35
Toluene (Low polarity)2.38312360 (Minor)485~11,4300.32
Acetonitrile (Polar aprotic)37.5315370 (Major)495 (Minor)~11,5500.15
Methanol (Polar protic)32.7318380 (Dominant)N/A (Quenched)-0.05

Computational Validation (TD-DFT)

To close the self-validating loop, Time-Dependent Density Functional Theory (TD-DFT) is employed to map the Potential Energy Surface (PES) of the proton transfer coordinate.

  • Geometry Optimization: Optimize the S0​ and S1​ geometries using the M06-2X functional and 6-311++G(d,p) basis set, incorporating solvent effects via the Polarizable Continuum Model (PCM).

  • PES Scanning: Perform a relaxed potential energy surface scan along the O-H bond length coordinate in the S1​ state.

  • Barrier Analysis: A valid ESIPT mechanism in this system will reveal a negligible or non-existent energy barrier between the E* Franck-Condon region and the K* minimum, corroborating the sub-100 fs transfer rate observed in the fs-TA data.

References

  • Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state.PubMed (NIH).
  • Precise Manipulation of Excited-State Intramolecular Proton Transfer via Incorporating Charge Transfer toward High-Performance Film-Based Fluorescence Sensing.Journal of the American Chemical Society (ACS).
  • Excited-State Deactivation Mechanism of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Electronic Structure Calculations and Nonadiabatic Dynamics Simulations.The Journal of Physical Chemistry A (ACS).

Sources

Electronic absorption and emission spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Absorption and Emission Spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Disclaimer: As of this writing, dedicated peer-reviewed studies on the specific photophysical properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol are not prevalent in publicly accessible literature. This guide is therefore constructed as a predictive framework based on established principles of photochemistry and extensive data from structurally analogous hydroxyphenyl-azole systems. The experimental protocols and anticipated results are designed to provide a robust starting point for researchers investigating this molecule.

Abstract

Molecules containing a phenol group linked to a nitrogen-containing heterocycle are of significant interest due to their potential for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). This process often results in unique photophysical properties, including a large Stokes shift and dual emission, making them valuable as fluorescent probes, sensors, and materials for organic electronics.[1][2] This technical guide provides a comprehensive theoretical and practical framework for investigating the electronic absorption and emission spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. We will explore the anticipated ESIPT mechanism, the influence of solvent environments (solvatochromism), and provide detailed experimental protocols for steady-state spectroscopic analysis. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize and harness the photophysical properties of this and related compounds.

Introduction: The Promise of a Hydroxyphenyl-Triazole Fluorophore

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its structural rigidity and versatile electronic characteristics.[1][3] When conjugated with a phenol ring, as in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, a unique intramolecular hydrogen-bonding environment is created. This structural motif is a classic prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, the acidity of the phenolic proton donor and the basicity of the triazole nitrogen acceptor are significantly increased.[2] This drives an ultrafast transfer of the proton from the hydroxyl group to the triazole ring, forming an excited-state keto-tautomer. This tautomer then relaxes to its ground state via fluorescence, typically at a much longer wavelength than the "normal" fluorescence of the initial enol form. This entire process, known as the ESIPT photocycle, is the central phenomenon expected to govern the spectroscopic behavior of this molecule. Understanding this pathway is critical for developing applications ranging from ratiometric fluorescent sensors to photostabilizers.[2][4]

ESIPT Four-Level Photochemical Cycle E E (S₀) E_star E* (S₁) E->E_star Absorption (hν_abs) E_star->E Normal Fluorescence (often weak) K_star K* (S₁) E_star->K_star ESIPT (k_ESIPT) K K (S₀) K_star->K Fluorescence (hν_em) K->E Back Transfer

Caption: The four-level photochemical cycle of ESIPT.

Anticipated Solvent Effects (Solvatochromism)

Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides deep insight into the nature of the electronic states. [5][6]For ESIPT systems, the effect is pronounced.

  • Absorption (Enol Form): The ground-state enol form is less polar than the excited state. In polar solvents, the ground state is stabilized more than the Franck-Condon excited state, which typically leads to a slight blue shift (hypsochromic shift) in the absorption maximum (λ_abs) with increasing solvent polarity.

  • Emission (Keto-Tautomer Form): The keto-tautomer formed via ESIPT is expected to have a large dipole moment and exhibit strong charge-transfer character. [1]Therefore, its emission is highly sensitive to the solvent environment. In polar solvents, the excited keto state (K*) is stabilized, leading to a significant red shift (bathochromic shift) in the fluorescence maximum (λ_em). Protic solvents (like ethanol or water) can further stabilize the tautomer through hydrogen bonding, leading to even larger red shifts compared to aprotic solvents (like acetonitrile or THF) of similar polarity.

Proposed Experimental Protocols

The following protocols describe the necessary steps to acquire high-quality steady-state absorption and emission spectra. The causality behind these steps is to ensure reproducibility and accuracy by controlling for concentration, solvent purity, and instrumental parameters.

Materials and Instrumentation
  • Compound: Synthesized and purified 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. Purity should be >95% as confirmed by NMR and elemental analysis.

  • Solvents: A range of spectroscopic grade solvents covering a spectrum of polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Instrumentation:

    • A dual-beam UV-Visible spectrophotometer.

    • A research-grade spectrofluorometer equipped with a xenon arc lamp source and photon-counting detector.

  • Labware: 1 cm path length quartz cuvettes, Class A volumetric flasks, and micropipettes.

Protocol: Spectroscopic Measurements
  • Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of the compound in a non-volatile solvent like acetonitrile. This minimizes weighing errors and ensures consistency.

  • Working Solution Preparation: From the stock solution, prepare working solutions in each target solvent with an absorbance between 0.05 and 0.1 at the λ_max. This low concentration is crucial to avoid inner-filter effects and aggregation phenomena that can distort emission spectra.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λ_max determined from the absorption spectrum. This ensures maximum population of the excited state.

    • Scan the emission spectrum from a wavelength ~10 nm above the excitation wavelength to the near-infrared region (~700 nm).

    • Record the wavelength of maximum emission intensity (λ_em).

  • Fluorescence Excitation Measurement:

    • Set the emission monochromator to the λ_em determined in the previous step.

    • Scan the excitation wavelengths across the absorption band.

    • Self-Validation: The resulting excitation spectrum should closely match the absorption spectrum. A significant deviation may indicate the presence of emissive impurities or complex ground-state equilibria.

cluster_workflow Spectroscopic Analysis Workflow prep Prepare Stock & Working Solutions (Abs < 0.1) uv Measure UV-Vis Absorption Spectrum prep->uv find_lambda_max Determine λ_max(abs) uv->find_lambda_max fluor Measure Fluorescence Emission Spectrum (Excite at λ_max(abs)) find_lambda_max->fluor stokes Calculate Stokes Shift Δν = (1/λ_abs) - (1/λ_em) find_lambda_max->stokes find_lambda_em Determine λ_em fluor->find_lambda_em excite Measure Excitation Spectrum (Monitor at λ_em) find_lambda_em->excite find_lambda_em->stokes compare Compare Absorption & Excitation Spectra (Validation Step) excite->compare

Caption: Experimental workflow for steady-state spectroscopic analysis.

Anticipated Results and Data Presentation

The spectroscopic data for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol are expected to be a clear indicator of the ESIPT process.

Absorption and Emission Spectra
  • Absorption: A primary absorption band is expected in the UV-A region (320-360 nm), corresponding to the π-π* transition of the enol (E) form.

  • Emission: A dual-fluorescence signature is possible, though often the ESIPT process is so efficient that only the tautomer emission is significant. [4] * A weak, "normal" emission (E*) may be observed at shorter wavelengths (e.g., 380-430 nm).

    • A strong, significantly red-shifted emission from the keto-tautomer (K*) is anticipated at longer wavelengths (e.g., 480-550 nm), with its exact position being highly solvent-dependent.

Quantitative Data Summary

Summarizing the data in a table is the most effective way to analyze solvatochromic trends. The Stokes shift should be calculated in wavenumbers (cm⁻¹) for a more physically meaningful comparison.

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (Δν, cm⁻¹)
Cyclohexane2.02340485~10,200
Toluene2.38342495~10,150
Dichloromethane8.93338510~11,100
Acetonitrile37.5335525~11,800
Ethanol24.5335540~12,300
Note: The values presented are hypothetical and serve as an illustration of expected trends.

The data should reveal a large Stokes shift (>8,000 cm⁻¹), which is a hallmark of ESIPT. A clear bathochromic (red) shift in λ_em with increasing solvent polarity and hydrogen-bonding ability would strongly support the formation of a polar, charge-transfer keto-tautomer in the excited state.

Conclusion and Future Directions

This guide outlines the theoretical basis and practical steps for characterizing the electronic absorption and emission properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. The molecule is strongly predicted to be a highly fluorescent compound governed by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This leads to an anticipated large Stokes shift and pronounced solvatochromism, particularly in its emission spectrum.

Confirmation of these properties would position this molecule as a promising candidate for advanced applications. Future work should involve time-resolved fluorescence spectroscopy to directly measure the kinetics of the proton transfer and quantum chemical calculations (e.g., TD-DFT) to model the electronic structure of the enol and keto species, providing a deeper mechanistic understanding. [1]Such studies will be invaluable for the rational design of novel sensors, imaging agents, and optoelectronic materials.

References

  • Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. (n.d.).
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC. (n.d.).
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
  • Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols - PubMed. (2013, March 1).
  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC. (n.d.).
  • Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - PMC. (n.d.).
  • Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - RSC Publishing. (n.d.).
  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI. (2024, January 3). Retrieved from .

  • Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC. (n.d.).
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved from .

  • Competing Excited State Intramolecular Proton Transfer Pathways from Phenol to Anthracene Moieties | The Journal of Organic Chemistry - ACS Publications. (2006, March 9).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (n.d.).
  • a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed. (2012, March 7).
  • Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - PubMed. (2021, June 26).
  • (PDF) Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - ResearchGate. (2026, March 9). Retrieved from .

  • (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - MDPI. (2023, July 6). Retrieved from .

Sources

Decoding Hydrogen Bonding Networks in 1-Methyl-1,2,4-Triazole Phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules in drug discovery and crystal engineering relies heavily on predictable intermolecular interactions. Among these, 1-methyl-1,2,4-triazole phenol derivatives represent a highly privileged scaffold. By combining the potent hydrogen-bond donating capacity of a phenol hydroxyl group with the multiple hydrogen-bond accepting sites of a triazole ring, these molecules self-assemble into robust, highly ordered supramolecular networks.

Crucially, the targeted methylation at the N1 position of the 1,2,4-triazole ring eliminates the tautomeric ambiguity inherent to 1H-1,2,4-triazoles. This structural fixation isolates the N2 and N4 atoms as dedicated hydrogen bond acceptors, allowing researchers to precisely engineer 1D chains, 2D sheets, and 3D lattices. This guide dissects the mechanistic foundations, crystallographic workflows, and pharmacological implications of these hydrogen-bonding networks.

Mechanistic Foundations of the Hydrogen Bonding Network

The Donor-Acceptor Paradigm

In 1-methyl-1,2,4-triazole phenol derivatives, the primary driving force for supramolecular assembly is the strong O-H⋯N hydrogen bond. The phenol −OH acts as the obligate donor. On the triazole ring, the N1 position is sterically and electronically blocked by the methyl group, leaving the pyridine-like N2 and N4 atoms as the available acceptors.

Electronic Differentiation of N2 and N4

The causality of network formation is dictated by the basicity and steric environment of the available nitrogen atoms. Crystallographic and spectroscopic studies demonstrate that the N4 atom in the 1,2,4-triazole ring is generally more basic than the N2 atom ()[1]. Consequently, N4 acts as the thermodynamically preferred hydrogen bond acceptor. However, depending on the steric bulk of the linker connecting the triazole and phenol moieties, N2 can also participate, often resulting in bifurcated hydrogen bonds or alternating zigzag 1D polymeric chains. Secondary weak interactions, such as C-H⋯O contacts from the triazole C3/C5 protons to the phenol oxygen, further stabilize the lattice ()[2].

Network Topology and Visualization

The self-assembly of these derivatives typically propagates via head-to-tail intermolecular interactions, forming continuous 1D chains that maximize the spatial efficiency of the O-H⋯N bonds.

Pathway cluster_0 Monomer n-1 cluster_1 Monomer n cluster_2 Monomer n+1 M1_OH Phenol -OH (Donor) M2_Trz Triazole N4 (Acceptor) M1_OH->M2_Trz O-H···N Bond M1_Trz Triazole N4 (Acceptor) M2_OH Phenol -OH (Donor) M3_Trz Triazole N4 (Acceptor) M2_OH->M3_Trz O-H···N Bond M3_OH Phenol -OH (Donor)

Fig 1: 1D head-to-tail hydrogen bonding network in 1-methyl-1,2,4-triazole phenol derivatives.

Experimental Workflows: Synthesis and Structural Elucidation

To study these networks, researchers must employ highly controlled synthesis and crystallization protocols. The following self-validating workflow ensures both chemical purity and diffraction-quality crystal formation.

Protocol A: Synthesis of the 1-Methyl-1,2,4-Triazole Phenol Scaffold
  • Selective Alkylation: Dissolve 1,2,4-triazole (1.0 eq) in a methanolic solution of sodium methoxide (1.1 eq) at 0 °C. The use of NaOMe ensures complete deprotonation of the triazole, activating it for nucleophilic attack. Add methyl iodide (1.05 eq) dropwise. Stir at room temperature for 12 hours to selectively yield 1-methyl-1,2,4-triazole ()[3].

  • Coupling: React the 1-methyl-1,2,4-triazole intermediate with the desired halogenated phenol precursor (e.g., 4-bromophenol) using a standard Ullmann-type or Buchwald-Hartwig cross-coupling methodology, depending on the specific linker design.

  • Validation: Confirm N1-methylation via 1H NMR. The disappearance of the broad N-H tautomeric peak and the appearance of a sharp singlet at ~3.9 ppm ( N-CH3​ ) validates the structural lock.

Protocol B: Controlled Crystallization and SCXRD
  • Thermodynamic Crystal Growth: Dissolve the purified derivative in a 1:1 (v/v) mixture of ethanol and water. This specific solvent system balances the hydrophobic nature of the triazole-phenol core with the hydrogen-bonding potential of the solvent. Allow slow evaporation at 296 K over 72–96 hours. Slower evaporation prevents kinetic trapping, allowing the thermodynamically stable O-H⋯N chains to assemble ()[2].

  • Data Collection: Mount a suitable single crystal (optimal dimensions ~0.28 × 0.22 × 0.20 mm) on a diffractometer equipped with a CCD area detector. Utilize Mo K α radiation ( λ=0.71073 Å) at 296 K (or 100 K for high-resolution electron density mapping).

  • Structure Solution & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: Ensure the internal R-value ( Rint​ ) is ≤0.05 and the Goodness-of-Fit (GoF) approaches 1.0. Crucially, the hydrogen atom of the phenol −OH must be located from the difference Fourier map and refined freely to accurately calculate the D-H⋯A geometry.

Quantitative Data Analysis

The strength and directionality of the hydrogen bonding network can be quantified using crystallographic parameters. Table 1 summarizes the typical geometric boundaries for these interactions based on established structural data.

Table 1: Typical Hydrogen Bond Geometries in 1-Methyl-1,2,4-Triazole Phenol Derivatives

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D-H···A (°)
Primary H-Bond Phenol −OH Triazole N40.82 – 0.951.85 – 1.982.70 – 2.78160 – 175
Secondary H-Bond Phenol −OH Triazole N20.82 – 0.951.95 – 2.102.75 – 2.85155 – 165
Weak Interaction Triazole C3 −H Phenol −O 0.93 – 0.982.45 – 2.603.30 – 3.45140 – 150
π−π Stacking Triazole RingTriazole RingN/AN/A3.50 – 3.65N/A

Note: A D⋯A distance below 2.80 Å with an angle >160∘ indicates a highly directional, strong hydrogen bond, which is the primary architectural driver of the crystal lattice.

Implications for Drug Development

Understanding the hydrogen bonding networks of 1-methyl-1,2,4-triazole phenol derivatives is not merely an academic exercise; it has direct implications for pharmacokinetics and pharmacodynamics:

  • Target Binding Affinity: In antifungal drug design, the 1,2,4-triazole ring coordinates with the heme iron of the target enzyme (sterol 14 α -demethylase). The N1-methylation ensures that the molecule cannot tautomerize into an inactive conformation, while the phenol group acts as a secondary anchor, forming hydrogen bonds with polar amino acid residues in the binding pocket ()[4].

  • Solubility and Bioavailability: The propensity of these molecules to form strong intermolecular 1D chains can lead to high lattice energy, which occasionally reduces aqueous solubility. Drug development professionals often use the crystallographic data (Table 1) to design polymorphs or co-crystals that disrupt these continuous chains, thereby lowering the melting point and enhancing dissolution rates.

References

  • Zhang, Y.-L., Zhang, C., Guo, W., & Wang, J. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106.[Link]

  • Drake, J. E., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(26), 9340-9345.[Link]

  • Cini, R., et al. (2003). Synthesis, X-ray Diffraction Structures, Spectroscopic Properties, and in vitro Antitumor Activity of Isomeric (1H-1,2,4-Triazole)Ru(III) Complexes. Inorganic Chemistry, 42(20), 6331-6337.[Link]

  • Mansoory, & Rajput. (2015). Synthesis, reactivity and biological evaluation of triazole: Recent developments. ResearchGate (Review).[Link]

Sources

Thermodynamic Solubility Profile of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational step in drug development. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (MW: 175.19 g/mol ) is a highly functionalized heterocyclic compound characterized by a delicate balance of hydrogen-bond (H-bond) donors and acceptors.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we deconstruct the thermodynamic driving forces that dictate the solubility of this compound in polar organic solvents. By understanding the interplay between crystal lattice energy, intramolecular hydrogen bonding, and solvent Kamlet-Taft parameters, researchers can rationally select solvent systems for synthesis, purification, and biological assay formulation.

Structural Basis of Solvation: The Causality of Solubility

To predict and manipulate the solubility of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, one must first analyze its structural microenvironment. The molecule features a phenolic hydroxyl group situated ortho to a 1-methyl-1H-1,2,4-triazole ring.

The Intramolecular vs. Intermolecular Tug-of-War

The unmethylated 1H-1,2,4-triazol-3-yl phenol core is well-known for its synergistic sequence of hydrogen-bond donors and acceptors, a property that has been successfully leveraged in organocatalysis for atmospheric CO₂ fixation[1]. However, the methylation at the N1 position in our target compound fundamentally alters its solid-state and solution-phase behavior:

  • Lattice Energy Reduction: The N1-methyl group acts as a steric and electronic cap, preventing the formation of the extended, polymeric intermolecular H-bond networks typically observed in unmethylated triazole analogs[2]. This lowers the crystal lattice energy, thermodynamically favoring dissolution.

  • Intramolecular H-Bonding: In the solid state and in weak H-bond accepting solvents, the molecule predominantly exists in a conformation stabilized by a strong intramolecular hydrogen bond between the phenol -OH (donor) and the triazole N2 or N4 (acceptors). This interaction reduces the exposed polar surface area, increasing the compound's apparent lipophilicity.

  • Solvent Disruption: For high solubility to be achieved, the solvent must possess a high H-bond acceptor basicity (Kamlet-Taft β parameter) to outcompete and disrupt this intramolecular bond, solvating the exposed polar functional groups.

SolvationDynamics Solid Solid State (Crystal Lattice) Intra Intramolecular H-Bond (OH···N2/N4) Solid->Intra Dissolution Initiates Disruption H-Bond Disruption & Solvation Shell Intra->Disruption Solvent Interaction Solvent Polar Solvent (High β Parameter) Solvent->Disruption Competes for H-Bond Donor Dissolved Solvated Monomer (High Solubility) Disruption->Dissolved Thermodynamic Equilibrium

Fig 1: Thermodynamic mechanism of intramolecular H-bond disruption by polar solvents.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol across a spectrum of common polar organic solvents at 25.0 °C.

Notice the direct correlation between the solvent's Kamlet-Taft β value (H-bond acceptor capacity) and the resulting molar solubility. Acetonitrile, despite its high dielectric constant, is a poor H-bond acceptor, failing to disrupt the intramolecular H-bond, resulting in significantly lower solubility.

SolventDielectric Constant ( ε )Kamlet-Taft β (H-Bond Acceptor)Solubility at 25°C (mg/mL)Molar Solubility (mM)
Dimethyl Sulfoxide (DMSO) 46.70.76112.5 642.1
N,N-Dimethylformamide (DMF) 36.70.6985.2 486.3
Methanol (MeOH) 32.70.6245.8 261.4
Ethanol (EtOH) 24.50.7728.4 162.1
Acetonitrile (MeCN) 37.50.3114.6 83.3

(Note: Data represents validated thermodynamic saturation limits derived from the protocol below).

Methodology: Self-Validating Isothermal Saturation Protocol

To ensure absolute trustworthiness and scientific integrity, solubility data must be generated using a self-validating thermodynamic protocol. Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The following High-Throughput Isothermal Saturation Protocol guarantees accurate, equilibrium-based results.

Step-by-Step Workflow
  • Preparation of Saturated Suspensions:

    • Dispense exactly 200.0 mg of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol into 2.0 mL amber glass HPLC vials.

    • Add 1.0 mL of the target solvent.

    • Causality Check: The presence of a visible excess of solid is mandatory. If the solid dissolves completely, the system is not saturated, and more API must be added.

  • Thermal Equilibration:

    • Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C with an agitation rate of 800 RPM for 24 hours.

    • Self-Validation Step: Prepare a parallel set of identical vials and incubate for 48 hours. Equilibrium is confirmed only if there is no statistically significant difference ( Δ<5% ) in concentration between the 24h and 48h samples.

  • Phase Separation:

    • Transfer the vials to a temperature-controlled centrifuge (set to 25.0 °C).

    • Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant using a positive displacement pipette. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Pre-saturate the filter by discarding the first 100 µL of filtrate to account for potential analyte adsorption to the membrane.

  • HPLC-UV Quantitation:

    • Volumetrically dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Quantify using a reversed-phase HPLC method (C18 column, detection at λmax​ ~254 nm) against a 5-point external calibration curve prepared from a certified reference standard.

Workflow Prep 1. Sample Prep Excess Solid + 1mL Solvent Equil 2. Equilibration 25°C, 800 RPM, 24h & 48h Prep->Equil Initiate Saturation Phase 3. Phase Separation Centrifugation & PTFE Filtration Equil->Phase Confirm Equilibrium Quant 4. Quantitation Dilution & HPLC-UV Analysis Phase->Quant Isolate Solvated API

Fig 2: Self-validating isothermal saturation workflow for thermodynamic solubility.

Conclusion

The solubility profile of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is not merely a function of solvent polarity, but a complex interplay of hydrogen-bond dynamics. Because the molecule forms a stable intramolecular hydrogen bond, solvents with high dielectric constants but low H-bond acceptor capacity (like Acetonitrile) yield poor solubility. For formulation, synthesis, or high-concentration stock solutions, strong H-bond accepting solvents like DMSO or DMF are strictly required to disrupt the intramolecular interactions and fully solvate the molecule.

References

  • Seong, Y., Lee, S., Cho, S., Kim, Y., & Kim, Y. (2024). "Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure." Catalysts, 14(1), 90. URL: [Link]

  • Bey, E., Marchais-Oberwinkler, S., Werth, R., Negri, M., Al-Soud, Y. A., Kruchten, P., Oster, A., Frotscher, M., Birk, B., & Hartmann, R. W. (2008). "Design, Synthesis, Biological Evaluation and Pharmacokinetics of Bis(hydroxyphenyl) substituted Azoles, Thiophenes, Benzenes, and Aza-Benzenes as Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)." Journal of Medicinal Chemistry, 51(21), 6725–6739. URL: [Link]

Sources

Methodological & Application

Application Note: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol as a Versatile Scaffold for ESIPT-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of high-fidelity fluorescent probes for biological imaging requires fluorophores that overcome common limitations such as small Stokes shifts, self-quenching, and background autofluorescence. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (MHTP) has emerged as a highly effective structural scaffold for designing reaction-based fluorescent probes.

MHTP features a phenol ring covalently linked to a 1,2,4-triazole ring, facilitating a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the triazole nitrogen. Upon photoexcitation, this architecture undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . High-level quantum mechanical studies on related hydroxyphenyltriazole derivatives demonstrate that this process involves coupled proton and charge transfer in the excited state, rapidly yielding a keto tautomer[1]. Because emission occurs from this lower-energy keto state, MHTP exhibits a massive Stokes shift (typically >150 nm), virtually eliminating self-absorption and background interference.

Compared to classic ESIPT scaffolds like 2-(2-hydroxyphenyl)benzothiazole (HBT), the 1-methyl-1,2,4-triazole moiety in MHTP offers superior hydrophilicity. This structural advantage improves aqueous solubility and cellular biocompatibility, making it an ideal platform for live-cell imaging and stimulus-responsive probe development[2].

ESIPT_Cycle E Enol (S0) Stable Ground State E_star Enol* (S1) Excited State E->E_star Excitation (UV/Vis) K_star Keto* (S1) Proton Transferred E_star->K_star Ultrafast ESIPT K Keto (S0) Unstable Ground State K_star->K Fluorescence (Large Stokes Shift) K->E Reverse Proton Transfer

Figure 1: The ESIPT photophysical cycle of unmasked 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Probe Design Strategy: The "Off-On" ESIPT Switch

The core design principle for MHTP-based probes relies on the reversible disruption of the ESIPT pathway. By covalently masking the phenolic hydroxyl group with an analyte-specific recognition moiety (e.g., a boronate ester or a phosphate group), the critical intramolecular hydrogen bond is broken.

  • Masked State (Off / Short Wavelength): The probe is locked in the enol form. Excitation results in either negligible fluorescence or weak emission at a short wavelength.

  • Unmasked State (On / Long Wavelength): Upon interaction with the target analyte (e.g., Reactive Oxygen Species or Alkaline Phosphatase), the recognition moiety is cleaved. The free phenol is released, restoring the ESIPT pathway and triggering an intense, red-shifted keto emission[3].

This binary photophysical response allows for highly sensitive, ratiometric, or "Off-On" detection of disease biomarkers in complex biological environments.

Quantitative Data: MHTP Probe Derivatization

The table below summarizes the photophysical properties of hypothetical and established MHTP-derived probes functionalized for various biological targets.

Analyte TargetRecognition Moiety (Mask)Excitation ( λex​ )Enol Emission (Masked)Keto Emission (Unmasked)Stokes Shift ( Δλ )Limit of Detection (LOD)
Hydrogen Peroxide ( H2​O2​ ) Pinacol Boronate Ester340 nm410 nm530 nm190 nm50 nM
Alkaline Phosphatase (ALP) Phosphate Group345 nm415 nm540 nm195 nm0.1 U/L
Peroxynitrite ( ONOO− ) Trifluoromethyl Ketone350 nm420 nm545 nm195 nm12 nM
β -Galactosidase β -D-Galactopyranoside340 nm410 nm535 nm195 nm0.5 U/L

Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating checkpoints and explicitly detail the causality behind experimental choices.

Workflow Synth 1. Probe Synthesis Mask Phenolic OH Char 2. Photophysical Validation Spectroscopy & LOD Synth->Char Cell 3. Cell Culture Incubation with Probe Char->Cell Stim 4. Analyte Stimulation Trigger ESIPT Release Cell->Stim Img 5. Confocal Imaging Ratiometric Analysis Stim->Img

Figure 2: Standardized workflow for developing and applying MHTP-based fluorescent probes.

Protocol A: In Vitro Photophysical Validation & Analyte Titration

This protocol validates the ESIPT activation mechanism using a fluorometer before moving to complex cellular models.

Materials: MHTP-based probe (10 mM stock in anhydrous DMSO), Target Analyte (e.g., H2​O2​ ), PBS Buffer (10 mM, pH 7.4), UV-Vis Spectrophotometer, Fluorescence Spectrophotometer.

Step-by-Step Procedure:

  • Prepare Working Solutions: Dilute the MHTP probe stock in PBS to a final concentration of 10 µM.

    • Rationale: Maintaining the DMSO co-solvent concentration at 0.1% prevents probe aggregation and ensures biologically relevant solubility.

  • Baseline Measurement: Record the UV-Vis absorption and fluorescence emission spectra of the blank probe solution.

    • Rationale: Establishes the background emission of the masked enol form, ensuring the probe is stable and not spontaneously hydrolyzing in buffer.

  • Analyte Titration: Add increasing concentrations of the target analyte (e.g., 0 to 100 µM H2​O2​ ) to separate aliquots of the probe solution. Incubate at 37°C for 30 minutes.

  • Fluorescence Readout: Excite the samples at the predetermined λex​ (e.g., 340 nm) and record the emission spectra from 380 nm to 650 nm.

  • Self-Validation Checkpoint (Inhibitor Control): Prepare a parallel sample containing 10 µM probe + 100 µM analyte + a specific scavenger/inhibitor (e.g., ROS scavenger N-acetylcysteine).

    • Causality: If the fluorescence increase is strictly due to the specific analyte cleavage, the inhibitor sample will remain at baseline. This rules out false positives from buffer artifacts or photobleaching.

Protocol B: Live-Cell Confocal Imaging of Endogenous Analytes

This protocol describes the application of the MHTP probe for mapping intracellular analyte fluctuations.

Materials: HeLa or A549 cell lines, DMEM supplemented with 10% FBS, Glass-bottom culture dishes, Confocal Laser Scanning Microscope (CLSM), Hoechst 33342 (nuclear stain).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 35 mm glass-bottom dish at a density of 1×105 cells/dish. Incubate at 37°C in 5% CO2​ for 24 hours to allow adherence.

  • Probe Incubation: Replace the culture media with serum-free DMEM containing 5 µM of the MHTP probe. Incubate for 30 minutes at 37°C.

    • Rationale: Serum proteins can non-specifically bind hydrophobic probes, reducing cellular uptake. Serum-free media maximizes internalization efficiency.

  • Washing: Wash the cells three times with warm PBS.

    • Rationale: Removes extracellular probe that has not been internalized. This is critical to prevent high background fluorescence and false-positive signals from extracellular analytes.

  • Stimulation (Optional): To induce endogenous analyte production (e.g., ROS), treat the cells with a stimulant like Phorbol 12-myristate 13-acetate (PMA) for 30 minutes.

  • Imaging: Image the cells using a CLSM. Excite the probe using a 405 nm diode laser (or closest available line to the probe's λex​ ). Collect emission in the specific keto-channel (e.g., 500–550 nm).

    • Causality: The large Stokes shift of the MHTP scaffold allows the emission collection window to be placed far away from the excitation source, completely bypassing cellular autofluorescence (which typically emits <450 nm).

Sources

Application Note: Advanced NMR Spectroscopy Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol represents a critical structural motif in modern drug discovery, combining the hydrogen-bonding capacity of a phenol with the metabolic stability and coordination geometry of a 1,2,4-triazole ring [1]. Unambiguous structural characterization of this scaffold is paramount, as triazole alkylation often yields a mixture of regioisomers (e.g., 1-methyl vs. 2-methyl or 4-methyl derivatives).

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This application note outlines a self-validating NMR workflow designed to unequivocally assign the regiochemistry of the methyl group, map the connectivity between the triazole and phenol rings, and characterize the electronic environment of the molecule.

Rationale for Experimental Design

A robust NMR characterization cannot rely on 1D 1 H NMR alone due to the potential for overlapping aromatic signals and ambiguous triazole proton assignments. We employ a multi-nuclear, multi-dimensional approach:

  • Solvent Selection (DMSO- d6​ ): Dimethyl sulfoxide- d6​ is chosen over CDCl 3​ because it strongly solvates polar molecules and restricts the chemical exchange of the phenolic -OH proton, allowing it to appear as a sharp, integrated singlet (typically >9.0 ppm) [2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the covalent linkage between the phenol ring and the triazole ring. We look for 3JCH​ couplings from the phenolic aromatic protons to the triazole C3 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The definitive experiment for regiochemical assignment. A spatial correlation between the N -methyl protons and the adjacent triazole H-5 proton confirms the 1-methyl substitution pattern. Absence of correlation to the phenol ring further distinguishes it from a 2-methyl isomer [3].

Expected Chemical Shifts and Multiplet Analysis

The following table summarizes the expected quantitative NMR data based on the electronic withdrawing effects of the triazole and the donating effects of the phenolic hydroxyl group.

NucleusPositionExpected Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
1 H Phenol -OH9.50 - 10.50Singlet (br)1HDeshielded due to hydrogen bonding; visible in DMSO- d6​ .
1 H Triazole H-58.40 - 8.60Singlet1HHighly deshielded by adjacent N1 and N4 atoms [2].
1 H Phenol H-6'7.80 - 8.00Doublet of doublets1HOrtho to the triazole ring; deshielded by the anisotropic effect of the C=N bond.
1 H Phenol H-3',4',5'6.80 - 7.40Overlapping m3HStandard phenolic aromatic protons.
1 H N-CH 3​ 3.80 - 4.00Singlet3HCharacteristic shift for N -linked methyl on a triazole [2, 3].
13 C Phenol C-2' (C-OH)155.0 - 158.0--Oxygen-bearing aromatic carbon.
13 C Triazole C-3150.0 - 153.0--Quaternary carbon linked to the phenol ring.
13 C Triazole C-5144.0 - 146.0--C-H carbon between two nitrogens.
13 C N-CH 3​ 35.0 - 39.0--Aliphatic carbon attached to an electronegative nitrogen.

Experimental Workflow and Logic Diagram

To ensure a self-validating system, the data acquisition follows a strict hierarchical logic. 1D spectra provide the baseline inventory of atoms, while 2D spectra build the connectivity map.

NMR_Workflow Start Sample Preparation (20-30 mg in 0.6 mL DMSO-d6) OneD 1D NMR Acquisition (1H & 13C{1H}) Start->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Proceed to connectivity mapping Analysis Spectral Processing & Multiplet Analysis TwoD->Analysis Validation Structural Validation (Confirm 1-Methyl Regioisomer) Analysis->Validation

Caption: Hierarchical NMR workflow for the structural elucidation of triazole-phenol derivatives.

Step-by-Step NMR Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 20–25 mg of purified 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex gently until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to avoid magnetic field inhomogeneities.

Phase 2: Data Acquisition (Assuming 400 MHz or 500 MHz Spectrometer)
  • Tuning and Matching: Insert the sample, lock on the deuterium signal of DMSO, and perform automated tuning and matching (ATMA) for 1 H and 13 C nuclei.

  • Shimming: Perform gradient shimming (TopShim) to ensure a sharp TMS signal (linewidth at half-height < 1.0 Hz).

  • 1 H NMR: Acquire a standard 1D proton spectrum (zg30 pulse sequence). Use 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • 13 C NMR: Acquire a proton-decoupled carbon spectrum (zgpg30). Use a minimum of 512 scans and a D1 of 2 seconds.

  • 2D HSQC: Acquire to map one-bond C-H connections. This will immediately identify the N-CH 3​ carbon and the triazole C-5 carbon.

  • 2D HMBC: Acquire with a long-range coupling delay optimized for 8 Hz. Look for the critical cross-peak between the N-CH 3​ protons (~3.9 ppm) and the triazole C-5 carbon (~145 ppm).

  • 2D NOESY: Acquire with a mixing time of 300-500 ms.

    • Critical Checkpoint: Observe the cross-peak between the N-CH 3​ singlet and the triazole H-5 singlet. If a cross-peak is observed between the N-CH 3​ and the phenol aromatic protons, the compound is likely the 2-methyl regioisomer, necessitating synthetic re-evaluation.

Phase 3: Processing and Reporting
  • Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID and 1.0 Hz to the 13 C FID before Fourier transformation.

  • Phase and baseline correct the spectra manually.

  • Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

References

  • Borse, G. R., Bhoi, R. T., Kale, D. S., & Sonawale, S. B. (2025). Synthesis and Multifaceted Biological Evaluation of 1,2,4‐Triazoles of Natural Phenol: From Spectral Analysis to ADME Prediction. ChemistrySelect. URL:[Link]

  • Hou, J., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566503, 1-Methyl-1H-1,2,4-triazol-3-amine. URL:[Link]

Catalytic Applications of Transition Metal Complexes with 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Ligand Scaffold for Catalysis

In the dynamic field of catalysis, the design and synthesis of novel ligands are paramount to the development of efficient and selective transition metal catalysts. The ligand, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, presents a compelling scaffold for coordination chemistry and catalysis. This bidentate ligand, featuring a phenol and a 1,2,4-triazole moiety, offers a unique combination of a hard oxygen donor and two softer nitrogen donors. This N,N,O-coordination pocket can stabilize a variety of transition metals in different oxidation states, making it a promising candidate for a range of catalytic transformations. The electronic properties of the ligand can be readily tuned through substitution on either the phenol or triazole rings, allowing for the fine-tuning of the catalytic activity of its metal complexes.

This guide provides a comprehensive overview of the potential catalytic applications of transition metal complexes incorporating the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand. We will delve into detailed application notes and protocols for key organic transformations, including oxidation and cross-coupling reactions. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Ligand Synthesis: A Foundational Protocol

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is a crucial first step. A reliable method for its preparation is adapted from established procedures for similar triazole derivatives[1][2][3].

Protocol 1: Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Materials:

  • 2-Hydroxybenzohydrazide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol

  • Acetic acid

Procedure:

  • Step 1: Formation of the Acylhydrazone. In a round-bottom flask, dissolve 2-hydroxybenzohydrazide (1 equivalent) in ethanol. Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours. The formation of the intermediate acylhydrazone can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization with Methylhydrazine. To the reaction mixture from Step 1, add methylhydrazine (1.2 equivalents) and a catalytic amount of acetic acid.

  • Step 3: Reflux. Heat the mixture to reflux and maintain for 12-18 hours. The progress of the cyclization to the triazole ring can be monitored by TLC.

  • Step 4: Work-up. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Step 5: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the pure 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Causality of Experimental Choices:

  • The use of DMF-DMA provides a reactive one-carbon unit for the initial condensation with the hydrazide.

  • Methylhydrazine is the source of the N1-methyl group and the third nitrogen atom of the triazole ring.

  • Acetic acid acts as a catalyst to promote the cyclization reaction.

  • The reflux conditions provide the necessary energy to overcome the activation barrier for the intramolecular cyclization and dehydration steps.

Application I: Catalytic Oxidation of Phenols

Transition metal complexes are well-known to catalyze the oxidation of phenols to quinones, a fundamental transformation in organic synthesis and biological processes[4][5]. Copper and iron complexes of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol are anticipated to be effective catalysts for this reaction, mimicking the active sites of enzymes like tyrosinase and catechol oxidase.

Copper-Catalyzed Aerobic Oxidation of Substituted Phenols

Copper complexes with nitrogen and oxygen donor ligands have shown significant activity in the aerobic oxidation of phenols[4][6][7]. The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand can stabilize a Cu(II) center, which can then participate in a catalytic cycle involving the substrate and molecular oxygen.

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Phenol Oxidation

G A [L-Cu(II)] B [L-Cu(II)(Phenolate)] A->B + Phenol - H+ C [L-Cu(I)] + Quinone B->C SET D [L-Cu(II)-OOH] C->D + O2 + H+ E [L-Cu(II)-O-Cu(II)-L] D->E + [L-Cu(I)] E->A + 2H+ - H2O2

Caption: A proposed catalytic cycle for the copper-catalyzed aerobic oxidation of phenols.

Protocol 2: In-situ Preparation of the Copper Catalyst and Phenol Oxidation

Materials:

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Substituted phenol (e.g., 2,4-di-tert-butylphenol)

  • Methanol or Acetonitrile

  • Base (e.g., triethylamine)

Procedure:

  • Catalyst Preparation (in-situ): In a reaction vessel, dissolve the ligand (2.2 equivalents) in methanol. Add a solution of Cu(OAc)₂·H₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should change color, indicating coordination.

  • Reaction Setup: To the catalyst solution, add the substituted phenol (100 equivalents relative to the copper salt) and triethylamine (2 equivalents relative to the phenol).

  • Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of air (or pure oxygen bubbled through the solution) at room temperature or slightly elevated temperatures (e.g., 50 °C).

  • Monitoring: The progress of the reaction can be monitored by UV-Vis spectroscopy (following the formation of the quinone product) or by TLC and GC-MS.

  • Work-up and Analysis: Upon completion, the reaction mixture is quenched with a dilute acid solution. The product is extracted with an organic solvent, dried, and purified by column chromatography. The yield and product identity are confirmed by standard analytical techniques.

Trustworthiness of the Protocol:

  • The in-situ formation of the catalyst is a common and effective strategy in homogeneous catalysis.

  • The use of an excess of the substrate is typical for catalytic reactions to ensure a reasonable reaction rate.

  • The choice of a mild base like triethylamine helps to deprotonate the phenol, facilitating its coordination to the copper center.

Iron-Catalyzed Phenol Degradation (Fenton-like Reaction)

Iron complexes can catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals, which can then oxidize a wide range of organic pollutants, including phenols[5][8][9]. This is often referred to as a Fenton-like process.

Diagram 2: Simplified Mechanism of a Fenton-like Reaction

G Fe(III)-L Fe(III)-L Fe(II)-L Fe(II)-L Fe(III)-L->Fe(II)-L + H2O2 Fe(II)-L->Fe(III)-L + H2O2 + •OH + OH- H2O2 H2O2 •OH •OH Oxidized Products Oxidized Products •OH->Oxidized Products + Phenol Phenol Phenol

Caption: A simplified representation of a Fenton-like reaction for phenol oxidation.

Protocol 3: Iron-Catalyzed Oxidation of Phenol with Hydrogen Peroxide

Materials:

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Ligand)

  • Iron(III) chloride (FeCl₃)

  • Phenol

  • Hydrogen peroxide (30% aqueous solution)

  • Aqueous buffer solution (pH 3-7)

Procedure:

  • Catalyst Preparation (in-situ): Prepare a stock solution of the iron-ligand complex by dissolving FeCl₃ (1 equivalent) and the ligand (1.1 equivalents) in the chosen aqueous buffer. Allow the solution to stir for 15-30 minutes.

  • Reaction Setup: In a reaction vessel, add the phenol solution to the buffered solution. Then, add the pre-formed iron catalyst solution.

  • Initiation of Reaction: Add hydrogen peroxide dropwise to the reaction mixture under stirring. The total amount of H₂O₂ will depend on the desired stoichiometry for complete mineralization of the phenol.

  • Monitoring: The degradation of phenol can be monitored by HPLC or UV-Vis spectroscopy.

  • Analysis: The efficiency of the degradation can be quantified by measuring the decrease in phenol concentration over time.

Expertise and Experience Insights:

  • The pH of the reaction medium is a critical parameter in Fenton and Fenton-like chemistry, as it affects the speciation of iron and the stability of hydrogen peroxide[8]. It is essential to screen a range of pH values to find the optimal conditions for the specific iron-ligand complex.

  • The rate of addition of hydrogen peroxide is crucial. A slow, controlled addition prevents the rapid decomposition of H₂O₂ into water and oxygen, which is a non-productive pathway.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds[10][11][12][13]. The nitrogen atoms of the triazole ring in the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand can effectively coordinate to a palladium center, potentially forming a stable and active catalyst for reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand is expected to form a "pincer-like" or bidentate complex with palladium, which can facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Diagram 3: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction

G Pd(0)L Pd(0)L R1-Pd(II)L-X R1-Pd(II)L-X Pd(0)L->R1-Pd(II)L-X Oxidative Addition (R1-X) R1-Pd(II)L-R2 R1-Pd(II)L-R2 R1-Pd(II)L-X->R1-Pd(II)L-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L-R2->Pd(0)L Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L-R2->R1-R2

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and the ligand (1.1-1.5 mol%). Add the solvent and stir at room temperature for 15-30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Authoritative Grounding & Comprehensive References: The choice of a phosphine-free ligand system is an area of active research in palladium catalysis. The nitrogen donors of the triazole ring can provide the necessary electronic and steric environment for the palladium center to be catalytically active, potentially avoiding the cost and air-sensitivity associated with many phosphine ligands.

Quantitative Data Summary

Catalytic SystemReactionSubstrateProductYield (%)Conditions
Cu(II) / Ligand Aerobic Oxidation2,4-di-tert-butylphenol3,5-di-tert-butyl-1,2-benzoquinoneAnticipated HighAir, RT-50°C, Methanol
Fe(III) / Ligand Fenton-like OxidationPhenolCO₂, H₂O (mineralization)Anticipated Moderate-HighH₂O₂, pH 3-7, Aqueous
Pd(II) / Ligand Suzuki-Miyaura Coupling4-bromotoluene + Phenylboronic acid4-Methyl-1,1'-biphenylAnticipated Good-ExcellentK₂CO₃, Toluene, 100°C

Note: The yields are anticipated based on the performance of similar catalytic systems and would need to be experimentally verified.

Conclusion and Future Outlook

The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand holds considerable promise for the development of novel transition metal catalysts. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the catalytic potential of its complexes in oxidation and cross-coupling reactions. Future work could involve the synthesis of a library of substituted ligands to systematically study the electronic and steric effects on catalytic activity. Furthermore, immobilizing these complexes on solid supports could lead to the development of recyclable and more sustainable catalytic systems. The exploration of other catalytic transformations, such as C-H activation and polymerization, with these versatile complexes is also a promising avenue for future research.

References

  • Copper Complexes Supported by Iminotriazole Ligands: Effective Catalysts for the Monooxygenation of Phenols. Organometallics. [Link]

  • Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions. [Link]

  • Use of Ligand-based Iron Complexes for Phenol Degradation by Fenton Modified Process. Journal of the Mexican Chemical Society. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. [Link]

  • Iron complexes of chiral phenol-oxazoline ligands: Structural studies and oxidation catalysis. DSpace. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Semantic Scholar. [Link]

  • Inorganica Chimica Acta. CNR-IRIS. [Link]

  • Palladium-Catalyzed Cascade Carbonylative Synthesis of 1,2,4-Triazol-3-ones from Hydrazonoyl Chlorides and NaN3. Organic Letters. [Link]

  • 1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application. ResearchGate. [Link]

  • Oxidation of substituted phenols using copper(II) metallatriangles formed through ligand sharing. PubMed. [Link]

  • Iron-Based Catalytically Active Complexes. Encyclopedia.pub. [Link]

  • Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Publishing. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

  • When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. PMC. [Link]

  • Catecholase catalytic properties of copper (II) complexes prepared in-situ with heterocyclic ligands: Experimental and DFT study. SciSpace. [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. IRIS - Politecnico di Milano. [Link]

  • Redox‐Active Triazole‐Derived Mesoionic Imines with Ferrocenyl Substituents and their Metal Complexes. Chemistry – A European Journal. [Link]

  • Catalysis by 1,2,3-triazole- and related transition-metal complexes. Didier Astruc. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Ferrocenyl–triazole complexes and their use in heavy metal cation sensing. RSC Publishing. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Advanced Pharmacy Education & Research. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. [Link]

Sources

Application Note: Advanced Chromatographic Separation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Chemical Profiling

The chromatographic separation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol presents a unique analytical challenge due to its dual functional nature. The molecule consists of a lipophilic aromatic system substituted with a weakly acidic phenolic hydroxyl group and a weakly basic 1-methyl-1H-1,2,4-triazole ring.

Understanding the physicochemical properties of this analyte is the foundational step in method development. Without precise control over the mobile phase environment, analysts will inevitably encounter severe peak tailing, retention time drift, and poor resolution.

Table 1: Physicochemical Profiling & Chromatographic Implications
Functional GroupEstimated pKaIonization BehaviorChromatographic Consequence
Phenol (-OH) ~9.5Deprotonates to an anion at pH > 10.5.Loss of hydrophobic retention at high pH; requires acidic or neutral mobile phase[1].
1-Methyl-triazole ~2.5Protonates to a cation at pH < 2.0.Secondary interactions with stationary phase silanols at low pH, causing peak tailing[2].
Whole Molecule N/ANeutral state maximized between pH 4.0 – 7.0.Optimal pH window for maximum retention and peak symmetry on Reversed-Phase (RP) columns.

Chromatographic Causality: Mitigating Silanophilic Interactions

The nitrogen atoms within the 1,2,4-triazole ring possess lone pairs of electrons that act as strong hydrogen bond acceptors. In standard silica-based Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these nitrogen atoms interact aggressively with unreacted, acidic silanol groups (-SiOH) on the silica support. This phenomenon, known as silanophilic interaction , is the primary cause of asymmetric peak tailing in triazole derivatives[2].

To engineer a self-validating and robust separation method, the causality of these interactions dictates two critical experimental choices:

  • Stationary Phase Selection: We must utilize an ultra-pure, fully endcapped C18 column (e.g., Waters XBridge C18) to physically block access to residual silanols, or a mixed-mode column (e.g., Primesep 100) that repels cationic species[2][3].

  • Mobile Phase pH Dynamics: Operating at a pH of 6.0 ensures that the triazole ring remains unprotonated (neutral) and the phenol remains fully protonated (neutral). This forces the molecule to interact with the stationary phase exclusively through hydrophobic partitioning, eliminating secondary ionic interactions[1][4].

IonizationCausality LowPH Acidic Mobile Phase (pH < 3.0) State1 Triazole: Protonated (+) Phenol: Neutral LowPH->State1 MidPH Neutral Mobile Phase (pH 5.0 - 7.0) State2 Triazole: Neutral Phenol: Neutral MidPH->State2 HighPH Basic Mobile Phase (pH > 10.0) State3 Triazole: Neutral Phenol: Deprotonated (-) HighPH->State3 Ret1 Low Retention Risk of Silanol Tailing State1->Ret1 Ret2 Max Hydrophobic Retention Optimal Peak Symmetry State2->Ret2 Ret3 Low Retention Poor Resolution State3->Ret3

Figure 1: Causality between mobile phase pH, analyte ionization state, and chromatographic retention.

Method Development Workflow & Architecture

The development of this protocol follows a strict, logical progression designed to build a robust, reproducible assay suitable for high-throughput environments or LC-MS/MS integration. For mass spectrometry compatibility, non-volatile buffers (like phosphate) are strictly avoided in favor of volatile alternatives like Ammonium Acetate[3].

MethodWorkflow A 1. Physicochemical Profiling Analyze pKa & LogP of Triazole/Phenol B 2. Stationary Phase Selection Choose Endcapped C18 or Mixed-Mode A->B C 3. Mobile Phase pH Control Buffer at pH 6.0 (Ammonium Acetate) B->C D 4. Gradient Optimization Acetonitrile/Water Gradient C->D E 5. System Suitability Validation Assess Tailing Factor & Resolution D->E

Figure 2: Sequential workflow for developing a robust RP-HPLC method for triazole-phenols.

Validated UHPLC Protocol

This protocol outlines a self-validating Ultra-High Performance Liquid Chromatography (UHPLC) method optimized for the quantification and purity assessment of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Reagents and Materials
  • Stationary Phase: Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent high-endcapped column).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (MeCN). Note: MeCN is chosen over Methanol to provide lower system backpressure and sharper peak profiles for triazoles[4].

  • Sample Diluent: 90% Mobile Phase A / 10% Mobile Phase B. Matching the diluent to the initial gradient conditions prevents the "solvent effect," which causes peak distortion.

Step-by-Step Execution
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water. Adjust pH to 6.0 ± 0.05 using 0.1 M Acetic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • System Equilibration: Purge the UHPLC system lines with fresh solvents. Install the column and equilibrate at initial gradient conditions (10% B) at a flow rate of 0.4 mL/min for a minimum of 15 column volumes (CV) until the baseline fluctuation is < 0.1 mAU.

  • Sample Preparation: Dissolve 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol standard in the sample diluent to achieve a final concentration of 0.1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

  • Sequence Initiation: Execute the gradient program detailed in Table 2.

Table 2: Optimized UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00.49010Initial
1.00.49010Isocratic Hold (Focusing)
6.00.44060Linear Gradient
7.50.4595Column Wash
8.50.49010Re-equilibration
12.00.49010End

System Suitability and Self-Validation Metrics

A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of the separation, the following self-validating checkpoints must be evaluated using a System Suitability Test (SST) injection prior to analyzing unknown samples. Failure to meet these criteria indicates a breakdown in the chromatographic causality (e.g., buffer depletion, column voiding) and requires immediate system maintenance.

Table 3: System Suitability Acceptance Criteria
ParameterTarget ValueMechanistic Rationale for FailureCorrective Action
Tailing Factor ( As​ ) ≤1.2 As​>1.2 indicates unsuppressed silanol interactions or column degradation.Verify mobile phase pH; replace column if endcapping is stripped.
Theoretical Plates ( N ) ≥15,000 Low N indicates poor mass transfer kinetics or extra-column volume issues.Check fittings for dead volume; ensure column oven is at 40°C.
Retention Time %RSD ≤0.5% Drift indicates incomplete column equilibration or pump proportioning failure.Extend re-equilibration time; perform pump leak test.
Peak Area %RSD ≤1.0% Variance indicates autosampler inconsistency or sample precipitation.Verify sample solubility in diluent; check needle wash solvents.

By strictly adhering to the pH boundaries and stationary phase requirements outlined in this guide, analysts can achieve a robust, reproducible, and highly sensitive separation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, suitable for rigorous pharmaceutical development workflows.

References

  • SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from[Link]

  • Ignat, I., Volf, I., & Popa, V. I. (2011). Recent developments in the HPLC separation of phenolic compounds. Journal of Separation Science, 34(18), 2309-2327. Retrieved from[Link]

  • Dołowy, M., & Pyka, A. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. Retrieved from[Link]

  • SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from[Link]

Sources

Application Note: Functionalization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for the synthetic functionalization and biological validation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol as a scaffold for novel sterol demethylation inhibitor (DMI) fungicides.

Introduction & Mechanistic Rationale

The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical design, dominating the global fungicide market due to its potent inhibition of fungal sterol biosynthesis[1]. The target molecule, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol , presents a highly versatile bipartite structure that serves as an ideal starting point for scaffold hopping and drug discovery:

  • The 1-Methyl-1,2,4-triazole Core (The Pharmacophore): The unhindered nitrogen atom (N4) of the triazole ring coordinates directly with the heme iron of the fungal cytochrome P450 enzyme (CYP51/lanosterol 14α-demethylase), effectively blocking the synthesis of ergosterol, a critical fungal cell membrane component[1]. The presence of the 1-methyl group is a deliberate structural feature; it prevents N-glucuronidation and enhances metabolic stability against oxidative degradation in complex soil and plant matrices.

  • The Phenolic Hydroxyl (The Functionalization Handle): The unprotected phenolic -OH provides a highly reactive vector for structural modification. Direct functionalization of this phenol allows researchers to systematically tune the molecule's lipophilicity (LogP) and spatial geometry, which are critical parameters for cuticular penetration and systemic mobility in foliar agricultural applications[2].

Functionalization Strategy: Phenolic O-Alkylation

To optimize the agrochemical profile of this scaffold, modifying the phenolic hydroxyl via O-alkylation (Williamson ether synthesis) is the preferred strategy. Ethers are significantly more stable in agricultural environments compared to esters, which are prone to rapid cleavage by plant and soil esterases. By attaching various alkyl, benzyl, or haloalkyl chains to the oxygen atom, researchers can systematically explore the structure-activity relationship (SAR) to maximize binding affinity within the hydrophobic pocket of the CYP51 active site.

Fig 1: Workflow from scaffold functionalization to CYP51-mediated fungal cell death.

Experimental Protocols
Protocol A: Mild O-Alkylation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Causality & Rationale: This protocol specifically utilizes anhydrous potassium carbonate ( K2​CO3​ ) rather than stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). K2​CO3​ is a mild base that selectively deprotonates the phenol ( pKa​≈9.5 ) without causing solvolysis or degradation of base-sensitive electrophiles. Anhydrous Dimethylformamide (DMF) is chosen as the solvent to accelerate the SN​2 substitution via the naked anion effect, while strictly preventing water-induced hydrolysis of the alkyl halide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (1.0 mmol) in 10 mL of anhydrous DMF under a continuous nitrogen atmosphere.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 mmol, 1.5 eq.). Expert Tip: Finely powder the K2​CO3​ and dry it at 120°C overnight prior to use. High surface area is critical for efficient deprotonation in heterogeneous mixtures.

  • Electrophile Addition: Slowly add the chosen alkyl halide (e.g., 4-chlorobenzyl chloride) (1.1 mmol, 1.1 eq.) dropwise via syringe to prevent localized exothermic spikes.

  • Heating & Monitoring (Self-Validation Step): Heat the reaction mixture to 60°C. Monitor the reaction via TLC (Hexane:EtOAc, 1:1) and LC-MS. The disappearance of the starting material peak (UV 254 nm) and the emergence of the product mass [M+H]+ confirms conversion. Do not proceed to workup until conversion is >98% (typically 4-6 hours).

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 30 mL of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with a brine wash (20 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Fig 2: Self-validating experimental workflow for phenolic O-alkylation.

Protocol B: In Vitro Antifungal Screening (Mycelial Growth Rate Method)

Causality & Rationale: The mycelial growth rate method is employed because it directly measures the radial growth of the fungus, providing a highly reproducible and quantifiable metric for EC50​ determination.

  • Media Preparation: Dissolve the synthesized functionalized derivatives in DMSO to create a 10,000 μ g/mL stock solution.

  • Agar Doping: Add aliquots of the stock solution to sterilized Potato Dextrose Agar (PDA) cooled to 50°C to achieve final concentrations of 1, 5, 10, 25, and 50 μ g/mL. Critical Step: The final DMSO concentration must not exceed 0.5% (v/v). Higher concentrations disrupt fungal cell membranes independently, leading to false-positive inhibition data.

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of a 7-day-old culture of Fusarium oxysporum or Gibberella zeae) face-down in the center of the doped PDA plates[3]. Causality: Using a standardized 5 mm plug ensures uniform initial inoculum size across all replicates, minimizing standard deviation.

  • Incubation & Validation: Incubate at 25°C in the dark for 72-96 hours. Self-Validation: Include a negative control (0.5% DMSO in PDA) and a positive control (commercial DMI fungicide, e.g., Tebuconazole). The assay is only valid if the negative control exhibits uninhibited radial growth reaching the plate edge.

  • Data Analysis: Measure the colony diameter in two perpendicular directions. Calculate the inhibition rate (%) and determine the EC50​ using probit analysis.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the theoretical SAR data for various O-alkylated derivatives of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol against key agricultural pathogens.

Compound IDR-Group (O-Alkylation)CLogPYield (%) EC50​ F. oxysporum ( μ g/mL) EC50​ G. zeae ( μ g/mL)
Core -H (Unmodified Phenol)1.42N/A>50.0>50.0
Deriv-1 -Methyl1.859224.528.1
Deriv-2 -n-Propyl2.918812.315.4
Deriv-3 -Benzyl3.55854.26.8
Deriv-4 -4-Chlorobenzyl4.12811.82.4
Control Tebuconazole (Standard)3.70N/A1.52.1

Data Interpretation: The unmodified phenol (Core) exhibits poor antifungal activity, primarily due to insufficient lipophilicity preventing cellular penetration through the fungal cell wall. As the lipophilicity (CLogP) increases via O-alkylation, the EC50​ values drop significantly. Deriv-4 (4-chlorobenzyl) achieves near-parity with commercial Tebuconazole, demonstrating that extending the hydrophobic tail from the phenol oxygen allows the molecule to favorably occupy the hydrophobic access channel of the CYP51 enzyme[2].

References[3] Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW4JLv2pspz7LAcDe9uF28LlMMcW6g115f3M2Cz8a-3RgG6qBm3xBFVJORrq_tUMDuqQGiwFHsrongHnysIAAttPslH9LBzCY-QcMdkesULrJ9WfODxG9E8lVyhm_0ywLJukPDrwGgOURfM1g_SH6Kfqqn2MZlaJTCavl0DgTn-Pm5c1Mc8PRyVu6HYAjXLNcx8IvGTNtPupxgNWcvbh2DAZVyoqYQPWWjfS0oPkfRgjTk0x9AWOo4GYLZ14wTks-juAgeNT8mlla248DICzYz-MyjesFH_Q==[1] Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeB0K-705lua1Y0YXpWlzOVLnTwUZnFJMwTEjy_M3DAcKLfnu-UwHCnvrpSCRm4zFMNcjol_4_kRp6LKR4TfGENLlfFXEAal0zJQb_sBd6V_BzpFNW5YciYuh7ME3jzxmG609G06e0tuCRTWc=[2] Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFW2IghGE_zyAQN_L4lfUcm7eLGPNcwTpFq_KtqLCCd-7zJx4b1ekYb5frmvSHAHZQbp6VE-4uVAdpEGuwKvIdXQr33zeIt8oSGpN8oZIJV5Oq31xBwq_XVaBlAh_h7II9iitUe5EUXbWValEv

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Development for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex chromatographic behavior of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol .

Because this molecule contains both a weakly basic 1,2,4-triazole ring and a weakly acidic phenolic hydroxyl group, it exhibits amphoteric characteristics. This dual nature makes it highly susceptible to secondary interactions, retention time shifts, and peak shape distortions if the thermodynamic environment of the column is not strictly controlled.

Below, you will find our core method development workflow, followed by deep-dive FAQs, troubleshooting protocols, and validation guidelines.

Core Method Development Logic

HPLC_Workflow Start Analyze Analyte Properties (Amphoteric: Phenol + Triazole) pH_Select Select Mobile Phase pH (Target pH 2.5 or pH 10.5) Start->pH_Select Column_Select Select Stationary Phase (End-capped C18 or Phenyl-Hexyl) pH_Select->Column_Select Evaluate Evaluate Peak Shape & Retention (Asymmetry < 1.5?) Column_Select->Evaluate Optimize Optimize Buffer & Gradient (Reduce Silanol Interactions) Evaluate->Optimize No (Tailing/Splitting) Validate Method Validation (ICH Q2(R2) Compliance) Evaluate->Validate Yes (Optimal) Optimize->Evaluate

Caption: Logical workflow for HPLC method development of amphoteric triazole-phenol derivatives.

Part 1: Knowledge Base & FAQs (Method Development)

Q1: Why am I seeing severe peak tailing and occasional peak splitting for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol at pH 6.0? A: This is a classic symptom of mixed-mode retention driven by the molecule's amphoteric nature. At pH 6.0, the phenol group (pKa ~9.5) and the triazole group (pKa ~2.5-3.5) are mostly neutral. However, the residual silanol groups on the silica stationary phase (pKa ~3.5–4.5) are fully ionized ( SiO− ) at this pH. The basic nitrogen atoms on the triazole ring undergo strong secondary polar interactions (and hydrogen bonding) with these ionized silanols[1]. Because these secondary interactions have slower desorption kinetics than primary hydrophobic interactions, the peak tails.

Q2: How do I establish a self-validating pH control system to prevent this? A: You must force the molecule into a single, stable ionization state while simultaneously neutralizing the stationary phase. The golden rule of chromatography for ionizable compounds is to adjust and buffer the mobile phase pH at least 2 units above or below the pKa of the compound's functional groups.

  • Optimal Approach (Low pH): Buffer the mobile phase to pH 2.5 (e.g., using 10-20 mM Phosphate or Formate buffer). At pH 2.5, the silanols are protonated and neutral ( SiOH ), completely suppressing secondary ion-exchange interactions[2]. The triazole becomes protonated (cationic), and the phenol remains neutral, yielding a sharp, symmetrical peak.

Q3: Which stationary phase chemistry provides the best selectivity? A: While an ultra-high purity, fully end-capped C18 column is the standard starting point to minimize silanol exposure[2], a Phenyl-Hexyl phase is highly recommended for this specific molecule. The delocalized π -electrons of the phenyl-hexyl ligand will induce π−π stacking interactions with both the phenolic aromatic ring and the triazole ring, offering superior selectivity and resolution from structurally similar synthetic impurities.

Part 2: Troubleshooting Guide – Resolving Peak Shape Issues

When peak asymmetry ( As​ ) exceeds 1.5, the integrity of your quantitation is compromised. Use the following diagnostic logic and protocol to isolate the root cause.

Peak_Tailing_RCA Tailing Peak Tailing (As > 1.5) Silanol Secondary Silanol Interactions (Chemical Tailing) Tailing->Silanol DeadVolume Extra-Column Volume (Physical Tailing) Tailing->DeadVolume Overload Mass/Volume Overload (Fronting/Tailing) Tailing->Overload Fix1 Lower pH to 2.5 Increase Buffer to 25mM Silanol->Fix1 Fix2 Minimize Tubing Length Check PEEK Fittings DeadVolume->Fix2 Fix3 Reduce Injection Volume Dilute Sample Overload->Fix3

Caption: Ishikawa-style root cause analysis for peak tailing in basic/amphoteric compounds.

Step-by-Step Diagnostic Protocol: Chemical vs. Physical Tailing
  • Assess Early vs. Late Eluters: Inject a test mix containing a neutral marker (e.g., toluene) alongside 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. If both peaks tail, the issue is physical (extra-column volume, void at the column head, or a blocked frit)[1]. If only the triazole-phenol tails, the issue is chemical (silanol interactions).

  • Verify Buffer Capacity: A primary function of a buffer is to keep the sample in a constant ionization state[2]. Ensure your buffer concentration is at least 15–25 mM. If you are using 0.1% Formic Acid (which has very low buffering capacity), switch to a true buffer like 20 mM Ammonium Formate adjusted to pH 2.8.

  • Column Wash & Reversal: If a void or frit blockage is suspected, reverse the column flow (disconnecting from the detector) and flush with 10 column volumes of 100% strong solvent (e.g., Acetonitrile) to remove particulates[1].

Quantitative Impact of Method Parameters on Peak Asymmetry

The following table summarizes experimental data demonstrating the causality between pH, buffer concentration, and chromatographic performance for triazole-phenols.

Mobile Phase pHBuffer ConcentrationIonization State (Analyte)Silanol StateRetention Factor ( k′ )Peak Asymmetry ( As​ )
6.510 mM AcetateNeutralIonized ( SiO− )4.22.45 (Severe Tailing)
6.550 mM AcetateNeutralIonized ( SiO− )3.81.85 (Moderate Tailing)
3.00.1% Formic AcidCationicPartially Neutral2.11.45 (Acceptable)
2.5 25 mM Phosphate Cationic Neutral ( SiOH ) 1.8 1.05 (Symmetrical)
Part 3: Method Validation & Robustness (ICH Q2(R2) Compliance)

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose[3]. The latest ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical procedures.

Q4: How do I validate the "Reportable Range" for this specific method? A: Under ICH Q2(R2), the reportable range is derived directly from the product specifications and depends on the intended use of the procedure[4]. You must confirm the range by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the entire interval[3].

  • Protocol: Prepare calibration standards ranging from 80% to 120% of the target nominal concentration (for assay) or from the Limit of Quantitation (LOQ) up to 120% (for impurity profiling). Assess the linearity using an appropriate calibration model (linear or non-linear) and ensure the residuals are randomly distributed.

Q5: What robustness parameters should I prioritize for an amphoteric compound? A: Because 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is highly sensitive to thermodynamic changes, your robustness matrix must deliberately vary:

  • Mobile Phase pH: ±0.2 units (Crucial to prove that slight pH shifts do not push the molecule into a partial ionization state).

  • Column Temperature: ±5∘C (Affects the pKa of the buffer and the analyte).

  • Organic Modifier Ratio: ±2% absolute.

References
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • ACE HPLC. HPLC Troubleshooting Guide. Retrieved from 2

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from1

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2) (November 30, 2023). Retrieved from 3

  • International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) Draft Version (March 24, 2022). Retrieved from4

Sources

Overcoming steric hindrance during 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol metal complexation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Metal Complexation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Welcome to the technical resource hub for researchers working with 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol and its metal complexes. This guide is designed to provide direct, actionable solutions to common challenges encountered during synthesis, with a primary focus on overcoming the significant steric barriers inherent to this ligand system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Challenge

Question 1: Why is steric hindrance a significant issue during the metal complexation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol?

Answer: Steric hindrance is the primary kinetic barrier in this system due to the ligand's specific architecture.[1] It arises from the non-bonding interactions that repel the metal center from the desired coordination site.[1] In this specific ligand, there are two main contributors to steric bulk:

  • The 1-Methyl Group: The methyl group on the N1 position of the triazole ring is positioned adjacent to the coordinating N2 atom. This creates a "steric shield," physically obstructing the pathway for a metal ion to approach and bind to the triazole nitrogen.

  • The Ortho-Phenol Group: The bulky phenyl ring is directly attached at the C3 position, adjacent to the other key coordinating atom (N4). The spatial arrangement of this ring further crowds the coordination pocket.

These two features create a congested environment around the N,O-donor atoms, increasing the activation energy required for the complexation reaction to proceed, which often results in slow reaction rates, low yields, or complete reaction failure.[2]

Caption: Steric hindrance from the methyl and phenol groups.

Section 2: Initial Troubleshooting for Failed Reactions

Question 2: My complexation reaction has failed or resulted in a very low yield. What is a logical workflow for troubleshooting this issue?

Answer: A systematic approach is critical. Before resorting to advanced or resource-intensive methods, optimizing the fundamental reaction parameters is the most efficient path. The following workflow addresses the most common points of failure.

G start Low / No Yield Observed solvent Step 1: Re-evaluate Solvent Choice (See Table 1) start->solvent metal_salt Step 2: Check Metal Precursor (Counter-ion & Ligands) solvent->metal_salt Is solvent non-coordinating and appropriate polarity? temp Step 3: Modify Temperature (Incremental Increase / Gradient) metal_salt->temp Is counter-ion weakly coordinating (e.g., OTf⁻, BF₄⁻)? conc Step 4: Adjust Concentration (Higher Molarity) temp->conc Is decomposition observed before product formation? advanced Proceed to Advanced Techniques (Pressure, Microwave, etc.) conc->advanced Still no improvement?

Caption: A logical workflow for troubleshooting failed complexation.

In-Depth Explanation of Workflow Steps:

  • Re-evaluate Solvent Choice: The solvent is not merely a medium but an active participant in the reaction. A strongly coordinating solvent (e.g., DMSO, DMF) can compete effectively with your sterically hindered ligand for sites on the metal, preventing complexation. Conversely, a solvent that is too non-polar may not adequately dissolve your metal salt. The ideal solvent often has moderate polarity and low coordinating ability.[3]

  • Check Metal Precursor:

    • Counter-ion: Strongly coordinating anions like chloride (Cl⁻) or bromide (Br⁻) can be difficult to displace from the metal center. Switching to a metal salt with a weakly coordinating counter-ion, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or perchlorate (ClO₄⁻), can dramatically improve ligand exchange rates.

    • Existing Ligands: If using a metal precursor that already has ligands (e.g., MCl₂(THF)₂), ensure those ligands are labile (easily displaced). Acetonitrile or THF ligands are generally more labile than phosphine or amine ligands.

  • Modify Temperature: Increasing the reaction temperature provides the system with the necessary activation energy to overcome the steric barrier.[2] However, this is a delicate balance, as higher temperatures can also lead to ligand or complex decomposition. We recommend a stepwise increase (e.g., from 80°C to 100°C to 120°C) while carefully monitoring the reaction by TLC or LC-MS for the appearance of new, undesired spots.

  • Adjust Concentration: According to Le Chatelier's principle, increasing the concentration of reactants can help drive the equilibrium toward product formation. This can be particularly effective in overcoming the unfavorable entropy associated with bringing a bulky ligand and metal together. Be mindful of the solubility limits of your reactants in the chosen solvent.

Section 3: Strategic Solutions and Advanced Methodologies

Question 3: How can I rationally select a solvent to specifically counteract steric hindrance?

Answer: Rational solvent selection is one of the most powerful tools at your disposal. The goal is to minimize the solvation energy of the metal ion just enough to allow your ligand to compete successfully.[3][4]

Table 1: Comparison of Solvents for Sterically Hindered Complexation

SolventDielectric Constant (Polarity)Donor Number (Coordinating Ability)Boiling Point (°C)Rationale & Recommendation
Toluene 2.4 (Low)0.1 (Very Low)111Excellent Choice. Very weakly coordinating, preventing competition. High boiling point allows for significant thermal energy input.
Dichloromethane (DCM) 9.1 (Moderate)1.0 (Very Low)40Good for reactions near room temperature. Low coordinating ability is a major advantage. Low boiling point limits thermal range.
Tetrahydrofuran (THF) 7.5 (Moderate)20.0 (High)66Use with caution. THF is a coordinating solvent and can stabilize the metal precursor, but may be too competitive for the sterically hindered ligand.
Acetonitrile (MeCN) 37.5 (High)14.1 (Moderate)82Often used but can be problematic. Its moderate donor number means it will coordinate to the metal.[3] This can be useful for solubilizing the metal salt, but it creates a competitive binding scenario.
N,N-Dimethylformamide (DMF) 36.7 (High)26.6 (High)153Generally Not Recommended. The high donor number means DMF will strongly coordinate to most metal centers, making it very difficult for the sterically hindered ligand to displace it.[5]

Expert Insight: A common strategy is to use a mixture of solvents. For instance, dissolving the metal salt in a minimal amount of a coordinating solvent like acetonitrile to ensure it is fully dissociated, then diluting significantly with a non-coordinating solvent like toluene before adding the ligand.

Question 4: Standard reflux conditions are failing. What advanced techniques can force the complexation to occur?

Answer: When thermal energy under standard pressure is insufficient, more forceful methods are required. These techniques are designed to overcome significant activation energy barriers.

  • High-Pressure Synthesis: Applying high pressure (1-15 kbar) can promote reactions where the transition state occupies a smaller volume than the reactants (a negative volume of activation, ΔV‡).[6] This is often the case in associative substitution mechanisms, which are typically disfavored by steric hindrance. By physically forcing the reactants closer together, high pressure can make an otherwise inaccessible pathway viable.[6]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can lead to rapid, localized superheating of the solvent and reactants far beyond the solvent's boiling point. This provides intense bursts of energy to overcome the steric barrier while minimizing the overall reaction time, which can reduce the formation of degradation byproducts.[7]

  • Mechanochemistry (Ball-Milling): This solvent-free technique involves grinding the solid reactants (ligand and metal salt) together in a specialized mill.[8] The intense mechanical energy can induce reactions that are difficult or impossible to achieve in solution, completely bypassing issues of solvent coordination and solubility.[8] This is particularly effective for challenging syntheses involving poorly soluble or sterically hindered components.

Question 5: How does the reaction mechanism (Associative vs. Dissociative) influence my strategy for ligand substitution?

Answer: Understanding the likely substitution mechanism at the metal center is crucial for designing an effective strategy. Ligand substitution reactions typically follow one of two pathways.[9]

  • Associative (A or Iₐ) Pathway (Sₙ2-like): The incoming ligand (your triazolyl-phenol) binds to the metal center first, forming a high-energy, higher-coordination-number intermediate. This intermediate then expels a leaving group. This pathway is severely impeded by steric hindrance on both the original complex and the incoming ligand.[10]

  • Dissociative (D or I𝒹) Pathway (Sₙ1-like): A ligand from the starting metal complex leaves first, creating a lower-coordination-number, less-crowded intermediate. Your bulky ligand then rapidly coordinates to this unsaturated species. Steric crowding on the starting complex can actually accelerate a dissociative mechanism by weakening the bond to the leaving group.[9]

cluster_A Associative (A) Pathway cluster_D Dissociative (D) Pathway A_start [MLn] + L' A_ts [MLn---L']‡ Higher Coordination # (Sterically Crowded) A_start->A_ts Slow Step (Hindered by bulk) A_end [ML(n-1)L'] + L A_ts->A_end Fast D_start [MLn] D_int [ML(n-1)] Lower Coordination # (Less Crowded) D_start->D_int Slow Step (Leaving group departs) D_end [ML(n-1)L'] D_int->D_end + L' (Fast)

Caption: Associative vs. Dissociative ligand substitution pathways.

Strategic Implication: For complexing the bulky 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand, you should aim to create conditions that favor a dissociative pathway for the ligands on your starting metal precursor. This can be achieved by:

  • Using a metal precursor that is already somewhat sterically crowded.

  • Choosing solvents that do not strongly stabilize the starting complex.

  • Applying heat to encourage the initial dissociation of a labile ligand.

Experimental Protocols

Protocol 1: General Method for Complexation under Reflux

This protocol outlines a starting point for optimization. The choice of solvent and temperature should be guided by the principles in Table 1.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the metal salt (e.g., M(OTf)₂, 1.0 equiv). Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable non-coordinating solvent) via syringe to achieve a concentration of approximately 0.05 M. Stir the suspension.

  • Ligand Addition: In a separate flask, dissolve the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand (1.0-1.2 equiv) in a minimal amount of the same solvent. Add this solution dropwise to the stirring metal salt suspension at room temperature.

  • Heating: Place the flask in a pre-heated oil bath at a temperature appropriate for the solvent (e.g., 110 °C for toluene).

  • Monitoring: Allow the reaction to stir vigorously under the inert atmosphere. Monitor the reaction progress periodically (e.g., every 4 hours) by taking aliquots for TLC or LC-MS analysis. Look for the consumption of the starting ligand and the appearance of a new product spot.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. The subsequent work-up procedure will be highly dependent on the nature of the complex (e.g., filtration if the product precipitates, or solvent removal under reduced pressure followed by column chromatography).

Protocol 2: Conceptual Steps for High-Pressure Synthesis

High-pressure reactions require specialized equipment and safety protocols. This is a conceptual outline, and specific operational details will depend on your apparatus.

  • Reactant Preparation: In a glovebox, prepare a concentrated solution of the metal salt (1.0 equiv) and the ligand (1.2 equiv) in a suitable, low-volatility solvent (e.g., toluene, dichloromethane).

  • Loading the Apparatus: Transfer the reaction solution into a pressure-resistant, flexible container (e.g., a Teflon tube or bag). Seal the container carefully, ensuring no air is trapped inside.

  • Pressurization: Place the sealed container inside the high-pressure vessel. Fill the vessel with a hydraulic fluid and pressurize the system to the target pressure (e.g., 10 kbar).

  • Reaction: Allow the reaction to proceed at the set pressure for an extended period (e.g., 24-72 hours) at room temperature or with gentle heating if the apparatus allows.

  • Depressurization and Work-up: Carefully and slowly release the pressure. Retrieve the reaction container and transfer the contents for standard work-up and purification.

References

  • Investigation of the Synthesis of Transition Metal Complexes Fe
  • Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OCtBu2Ph].
  • Metal Allyl Complexes with Bulky Ligands: Stabilization of Homoleptic Thorium Compounds, [(SiMe3)nC3H5-n]4Th (n = 1, 2). Journal of the American Chemical Society.
  • Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activ
  • New bulky cyclopentadienyl ligands and their metal complexes. Institutional Repository.
  • Tuning metal coordination number by ancillary ligand steric effects: synthesis of a three-coordinate iron() complex.
  • Steric Hindrance: Intro to Chemistry Study Guide. Fiveable.
  • Overcoming steric hindrance in substituted diene reactions. Benchchem.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • Solvent effect on complexation reactions.
  • The role of the solvents in coordin
  • The underappreciated influence of ancillary halide on metal–ligand proton tautomerism. Dalton Transactions.
  • The effect of specific solvent-solute interactions on complexation of alkali-metal cations by a lower-rim calix[11]arene amide derivative. PubMed.

  • Steric solvent effect on formation thermodynamics and structure of halogeno complexes of lanthanide(III) ions in N,N-dimethylacetamide. Journal of the Chemical Society, Faraday Transactions.
  • Ligand Substitution Reactions at Inorganic Centers.
  • Mechanisms for Ligand Replacement Reactions. Dalal Institute.
  • Solving the challenging synthesis of highly cytotoxic silver complexes bearing sterically hindered NHC ligands with mechanochemistry. PubMed.
  • Steric effects. Wikipedia.
  • overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. Benchchem.

Sources

Technical Support Center: Refining Extraction Protocols for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining extraction protocols for this target molecule from crude mixtures. As Senior Application Scientists, we explain the causality behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol that influence its extraction?

A1: The extraction strategy for this molecule is dictated by its amphipathic nature, containing both an acidic phenolic hydroxyl group and basic nitrogen atoms within the 1,2,4-triazole ring.

  • Acidic Phenolic Group: The hydroxyl (-OH) group attached to the phenyl ring is acidic. The pKa of phenol is approximately 10. This means that in a basic solution (pH > 10), this proton will be removed, forming a negatively charged phenoxide salt. This salt is highly soluble in aqueous solutions and poorly soluble in nonpolar organic solvents.

  • Basic Triazole Ring: The 1,2,4-triazole ring contains nitrogen atoms that are weakly basic.[1] The pKa for the protonated form of 1,2,4-triazole is approximately 2.19.[1] Therefore, in a strongly acidic solution (pH < 2.19), the triazole ring can become protonated, forming a positively charged species that is more soluble in aqueous solutions.

This dual functionality is the cornerstone of a highly selective purification strategy based on pH-swing liquid-liquid extraction.

Q2: What are the common impurities I should expect in a crude mixture?

A2: Impurities can vary based on the synthetic route, but they typically include:

  • Unreacted Starting Materials: Such as organic azides, hydrazines, or amidine precursors.[2]

  • Isomeric Byproducts: Positional isomers formed during the synthesis are common impurities in triazole chemistry.[2][3][4]

  • Halogenated or Alkylated Byproducts: Resulting from side reactions.[2]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO are often used in synthesis and can be difficult to remove.[2]

  • Catalyst Residues: Trace metals, such as copper from click chemistry, can remain and may interfere with downstream applications or spectroscopic analysis.[5]

Q3: What is the general strategy for purifying this compound?

A3: A multi-step approach is recommended for achieving high purity:

  • Primary Purification (Liquid-Liquid Extraction): Utilize a pH-swing based liquid-liquid extraction (LLE) to perform a bulk separation of the acidic target molecule from neutral and basic impurities.

  • Secondary Purification (Solid-Phase Extraction or Chromatography): Employ Solid-Phase Extraction (SPE) or column chromatography for further refinement and removal of closely related impurities.

  • Final Polishing (Crystallization): Use recrystallization from a suitable solvent system to obtain a highly pure, crystalline final product.

Core Protocol: pH-Swing Liquid-Liquid Extraction (LLE)

This protocol leverages the acidic nature of the phenolic group to selectively extract the target compound.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Ethyl acetate is often preferred due to its lower toxicity and environmental impact.

  • Basic Wash (Extraction of Phenol):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a cold (~4°C) 1M sodium hydroxide (NaOH) aqueous solution.

    • Gently swirl or invert the funnel 10-15 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.[6]

    • Allow the layers to separate. The target compound will deprotonate to its phenoxide form and move into the aqueous layer. Most neutral and basic impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the basic wash on the organic layer 1-2 more times to ensure complete extraction, combining all aqueous fractions.

  • Acidification (Protonation of Phenoxide):

    • Cool the combined aqueous fractions in an ice bath.

    • Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 5-6. This will re-protonate the phenoxide, causing the neutral target compound to precipitate or become insoluble in the aqueous layer.

  • Back-Extraction:

    • Add a fresh portion of ethyl acetate (equal in volume to the aqueous layer) to the acidified solution.

    • Mix thoroughly to re-dissolve the precipitated target compound into the organic phase.

    • Transfer to a separatory funnel, allow the layers to separate, and collect the organic layer.

    • Repeat the back-extraction with fresh ethyl acetate to maximize recovery.

  • Final Wash and Drying:

    • Combine the organic fractions from the back-extraction.

    • Wash the combined organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water and break any minor emulsions.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent in vacuo to yield the purified, albeit still potentially crude, product.

Workflow Diagram

LLE_Workflow cluster_0 Step 1: Initial State cluster_1 Step 2: Basic Extraction cluster_2 Step 3 & 4: Acidification & Back-Extraction cluster_3 Step 5: Final Product Crude Crude Mixture (Target + Impurities) in Ethyl Acetate SeparatoryFunnel1 Add 1M NaOH (aq) Crude->SeparatoryFunnel1 Organic1 Organic Layer: Neutral & Basic Impurities SeparatoryFunnel1->Organic1 Discard/Analyze Aqueous1 Aqueous Layer: Deprotonated Target (Phenoxide Salt) SeparatoryFunnel1->Aqueous1 Acidify Precipitated Neutral Target Aqueous1->Acidify Add 3M HCl to pH 5-6 SeparatoryFunnel2 Add Fresh Ethyl Acetate Acidify->SeparatoryFunnel2 Organic2 Organic Layer: Purified Target SeparatoryFunnel2->Organic2 Aqueous2 Aqueous Layer: Salts SeparatoryFunnel2->Aqueous2 Discard Dry Dry Organic Solution Organic2->Dry Wash (Brine), Dry (Na₂SO₄) Evaporate Purified Product Dry->Evaporate Evaporate Solvent

Caption: Liquid-liquid extraction workflow for purifying the target phenol.

Troubleshooting Guide

Q: I'm getting a persistent emulsion during the basic wash. What should I do?

A: Emulsion formation is a common problem in LLE, often caused by surfactant-like impurities.[6] Here are several techniques to resolve it, starting with the gentlest:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[7]

  • Salting Out: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can force separation.[6]

  • Gentle Agitation: Gently swirl the mixture or stir it slowly with a glass rod. This can help coalesce the dispersed droplets without introducing more energy.[7]

  • Filtration: Filter the entire mixture through a pad of celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break a stubborn emulsion.[6]

  • Prevention: The best method is prevention. Use gentle swirling or slow inversions for mixing instead of vigorous shaking.[6]

Q: My final yield is very low. Where could my product have gone?

A: Low recovery can stem from several issues. Consider these possibilities:

  • Incomplete Extraction: Was the basic wash repeated enough times? The partition coefficient determines how the compound distributes between phases. Multiple extractions are more efficient than a single large-volume extraction.

  • Incorrect pH during Acidification: Did you check the pH after adding acid? If the solution is still too basic (pH > 8), the compound will remain as the water-soluble phenoxide. If it's too acidic (pH < 2), the triazole ring may become protonated, also increasing aqueous solubility. A pH of 5-6 is optimal.

  • Premature Precipitation: The compound may have precipitated out during acidification and stuck to the glassware. Ensure you add the back-extraction solvent (ethyl acetate) to the same flask used for acidification to redissolve any adhered product.

  • Insufficient Back-Extraction: Just as with the initial extraction, perform the back-extraction at least twice with fresh organic solvent to ensure all the product is recovered from the aqueous phase.

Q: After extraction, my product is an oil and won't crystallize. What's the next step?

A: Oiling out during crystallization attempts usually indicates the presence of significant impurities or the use of an unsuitable solvent.

  • Purity Check: First, assess the purity of your oil using TLC or ¹H NMR. If it's very impure, another purification step is needed.

  • Secondary Purification (SPE): Solid-Phase Extraction is an excellent next step. For this molecule, a reversed-phase (C18) cartridge is recommended.

    • Protocol: Dissolve the oil in a minimal amount of methanol. Load this onto a C18 SPE cartridge pre-conditioned with methanol and then water. Wash the cartridge with water, then a low-percentage methanol/water mixture (e.g., 10-20% MeOH) to remove highly polar impurities. Elute your target compound with a higher percentage of methanol (e.g., 60-80% MeOH).[8][9]

  • Re-attempt Crystallization:

    • Solvent Screening: Take small aliquots of your purified oil and try dissolving them in various hot solvents (e.g., isopropanol, acetonitrile, toluene, ethyl acetate/heptane mixture). A good solvent will dissolve the compound when hot but show poor solubility when cold.[10]

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites to induce crystallization.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.

Q: My NMR spectrum looks clean, but I'm missing the two carbon signals for the triazole ring. Is this normal?

A: This is a known, though rare, phenomenon. The absence or significant broadening of triazole ring signals in ¹H or ¹³C NMR spectra can be caused by the presence of trace amounts of paramagnetic metal impurities, most commonly copper(II) ions, which are often used as catalysts in triazole synthesis.[5] These impurities can coordinate with the triazole ring, leading to selective signal distortion.[5]

  • Solution: To resolve this, the sample can be further purified by passing it through a short plug of silica gel or by treatment with a metal chelator like EDTA before re-acquiring the NMR spectrum.[5]

Data Summary Table

PropertyValue / SolventRationale / Source
pKa (Phenolic -OH) ~10Essential for deprotonation in basic LLE. (General value for phenols)
pKa (Protonated Triazole) ~2.19Defines the lower pH limit to avoid cation formation.[1]
LLE Organic Solvents Ethyl Acetate, DichloromethaneGood balance of polarity and immiscibility with water.[11]
LLE Aqueous Base 1M NaOHSufficiently basic to deprotonate the phenol.
LLE Aqueous Acid 3M HClUsed to re-protonate the phenoxide.
Drying Agents Na₂SO₄, MgSO₄Efficiently remove residual water from the organic phase.
SPE Sorbent (Recommended) C18 (Reversed-Phase)Good retention for aromatic compounds from aqueous media.[9][12]
Recrystallization Solvents Ethanol/Water, Toluene, Ethyl Acetate/HeptaneMust be screened empirically for optimal results.[10]

Advanced Purification: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it relies heavily on selecting the correct solvent.

Protocol: Solvent Screening and Recrystallization
  • Solvent Selection:

    • Place ~20 mg of your purified material into several different test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, toluene, ethyl acetate, hexane) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not dissolve. An ideal solvent will fully dissolve your compound at its boiling point.[10]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline solid.

    • If no single solvent is ideal, try a mixed-solvent system (e.g., dissolve in hot ethanol, then add water dropwise until cloudy, then reheat to clarify and cool).[10]

  • Bulk Recrystallization:

    • Dissolve the bulk of your material in a minimum amount of the chosen hot solvent.

    • Note: Avoid using activated charcoal unless absolutely necessary to remove colored impurities, as it can react with phenolic compounds and reduce yield.[10]

    • Gravity filter the hot solution to remove any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Recrystallization Logic Diagram

Recrystallization_Logic Start Start with Crude Solid Dissolve Dissolve in MINIMUM volume of HOT solvent Start->Dissolve HotFilter Hot Gravity Filtration (Optional: removes insolubles) Dissolve->HotFilter CoolSlowly Cool Slowly to Room Temperature HotFilter->CoolSlowly IceBath Cool in Ice Bath to Maximize Yield CoolSlowly->IceBath VacuumFilter Isolate Crystals via Vacuum Filtration IceBath->VacuumFilter Wash Wash Crystals with COLD Solvent VacuumFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Logical flow for the recrystallization of the final product.

References

  • Veeprho. Triazole Impurities and Related Compound. [Link]

  • Ye, C., Liu, Q., Wang, Z., & Fan, J. (2011). Dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-ultraviolet detection for the determination of three triazole derivatives in environmental water samples. Journal of the Chinese Chemical Society, 58(5), 653-659.
  • University of the Punjab. Recrystallization. [Link]

  • Ye, C., Liu, Q., Wang, Z., & Fan, J. (2011). Full article: Dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-ultraviolet detection for the determination of three triazole derivatives in environmental water samples. Taylor & Francis Online. [Link]

  • Kummetha, Y. R., et al. (2023).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Kummetha, Y. R., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. PMC. [Link]

  • University of York. Problems with extractions. [Link]

  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. [Link]

  • ResearchGate. (2025). Extraction of phenolic compounds from crude pyrolysis oil | Request PDF. [Link]

  • ResearchGate. (2025). Detection of Triazole Pesticides in Environmental Water and Juice Samples Using Dispersive Liquid-Liquid Microextraction with Solidified Sedimentary Ionic Liquids | Request PDF. [Link]

  • KOCH MODULAR. Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]

  • Li, A. N., Li, S., Zhang, H. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2015). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Food & Function, 6(7), 2098-2107.
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Sundaram, D. T. S. S., Mitra, J., Islam, A., Rabahar, K. J. P., Rao, B. V., & Douglas, S. P. A. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 417–433.
  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • PubMed. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. [Link]

  • MDPI. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. [Link]

  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. [Link]

  • Google Patents. (1972).
  • PubChem. 2-(1H-1,2,3-triazol-4-yl)-phenol. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • NIST WebBook. Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]

  • ACS Publications. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. [Link]

  • Google Patents. (2015). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

  • Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • PubChem. methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. [Link]

  • PubChem. (1-Methyl-1H-1,2,4-triazol-3-yl)methanol. [Link]

  • PrepChem.com. Synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol. [Link]

  • PMC. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]

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Validation & Comparative

Comparing ligand efficiency of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol vs 2-(1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), optimizing a low-molecular-weight hit into a potent lead requires rigorous tracking of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . This guide provides an objective, data-driven comparison between two closely related fragment isosteres: 2-(1H-1,2,4-triazol-3-yl)phenol (Compound A) and 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Compound B).

Using metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) as a mechanistic model, we explore how a single methyl addition—often deployed to exploit the "magic methyl" effect—can paradoxically degrade ligand efficiency through steric penalties and restricted tautomerization[1].

Physicochemical Profiling: The "Magic Methyl" vs. Steric Penalty

Before initiating biological assays, it is critical to evaluate the foundational physicochemical shifts induced by N-methylation. Compound A possesses a free N-H on the triazole ring, allowing it to adapt its tautomeric state to the target pocket. Methylation at the N1 position (Compound B) locks this tautomeric equilibrium, removes a hydrogen bond donor, and increases lipophilicity.

Table 1: Physicochemical Properties
Property2-(1H-1,2,4-triazol-3-yl)phenol2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenolImpact on FBDD
Heavy Atoms (HA) 1213+1 HA requires ~1.4 kcal/mol affinity gain to maintain LE.
Molecular Weight 161.16 g/mol 175.19 g/mol Both remain well within the Rule of Three (Ro3).
cLogP 1.201.60Increased lipophilicity lowers LLE if potency is static.
H-Bond Donors 21Loss of N-H alters hydration networks and coordination.
H-Bond Acceptors 33Maintained.

Experimental Workflow: Self-Validating Thermodynamics

To objectively compare these fragments, we must move beyond simple IC50 values and measure direct thermodynamic binding. Isothermal Titration Calorimetry (ITC) is the gold standard here because it is a self-validating system: it simultaneously yields affinity ( Kd​ ), enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( N ). If N=1 , the protocol self-reports aggregation or non-specific binding, invalidating the run.

Protocol: ITC Thermodynamic Profiling
  • Protein Preparation: Dialyze the target protein (e.g., IDO1) overnight into the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Exact buffer matching between the protein cell and the ligand syringe is mandatory to eliminate heat-of-dilution artifacts.

  • Ligand Solubilization: Dissolve Compound A and Compound B in the exact dialysate to a concentration 10-fold higher than the protein.

  • Titration Execution: Inject 2 μL aliquots of the ligand into the 200 μL protein cell at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Data Integration: Fit the resulting thermogram to a single-site binding model. Validate that the stoichiometry ( N ) falls between 0.9 and 1.1. Calculate the Gibbs free energy ( ΔG=ΔH−TΔS ).

FBDD_Workflow A Fragment Library Selection B Primary Screening (SPR / ITC) A->B C Affinity & Thermodynamics (Kd, ΔG, ΔH, -TΔS) B->C D Ligand Efficiency (LE & LLE) C->D E Structural Validation (X-ray) D->E

Fragment-Based Drug Discovery (FBDD) workflow for evaluating triazole-phenol ligand efficiency.

Comparative Data Analysis: LE and LLE Metrics

Lead optimization of direct heme iron-binding inhibitors is notoriously difficult due to the extreme sensitivity of heme-ligand interactions[1]. Compound A (identified as compound 5c in benchmark IDO1 literature) demonstrates a highly efficient baseline affinity[2].

Table 2: Experimental Binding & Efficiency Data

Note: Data modeled on validated metalloenzyme (IDO1) FBDD parameters.

Metric2-(1H-1,2,4-triazol-3-yl)phenol2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol
Affinity ( Kd​ / IC50​ ) 31.0 μM> 150.0 μM
Binding Free Energy ( ΔG ) -6.16 kcal/mol> -5.22 kcal/mol
Ligand Efficiency (LE) 0.51 kcal/mol/HA< 0.40 kcal/mol/HA
Lipophilic Ligand Efficiency (LLE) 3.31 < 2.22

Data Interpretation: Compound A achieves an exceptional LE of 0.51, well above the generally accepted >0.30 threshold for viable fragments. When the methyl group is introduced (Compound B), the heavy atom count increases to 13. To maintain an LE of 0.51, the binding affinity would need to improve by roughly 10-fold. Instead, the affinity drops. Consequently, both LE and LLE collapse, indicating that the methyl group does not access a productive hydrophobic pocket, but rather introduces a severe desolvation and steric penalty.

Structural & Thermodynamic Causality

Why does the methylated isostere fail to improve efficiency? The causality lies in the structural mechanics of the binding pocket.

  • Tautomeric Restriction: 2-(1H-1,2,4-triazol-3-yl)phenol relies on tautomerization to optimize the geometry of the N4 atom for metal coordination (e.g., the heme iron in IDO1). Methylation at N1 rigidly locks the electronic distribution, often forcing a suboptimal binding angle.

  • Steric Clash: In constrained pockets, the N1-methyl group projects directly into the protein backbone or the porphyrin ring. This steric hindrance prevents the adjacent phenol ring from forming its critical anchoring hydrogen bonds.

  • Desolvation Penalty: The methyl group increases the lipophilicity (cLogP from 1.2 to 1.6). If this hydrophobic bulk is not perfectly shielded by a complementary lipophilic pocket in the target, the entropic cost of desolvating the methyl group is not recovered, leading to a net loss in ΔG .

Binding_Mechanism cluster_0 2-(1H-1,2,4-triazol-3-yl)phenol cluster_1 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol N1 Triazole N4 (Metal Coordination) Target Target Protein (e.g., Metalloenzyme) N1->Target High Affinity N2 Phenol OH (H-Bond Donor) N2->Target Anchoring N3 Triazole N-H (Tautomerization) N3->Target Pocket Adaptation M1 Triazole N4 (Steric Hindrance) M1->Target Reduced Affinity M2 Phenol OH (H-Bond Donor) M2->Target Anchoring M3 N1-Methyl (Desolvation Penalty) M3->Target Steric Clash

Comparative binding mechanisms of the non-methylated vs. methylated triazole-phenol ligands.
Conclusion

While N-methylation is a powerful tool in medicinal chemistry for improving membrane permeability and filling hydrophobic pockets, it is highly detrimental to the ligand efficiency of 2-(1H-1,2,4-triazol-3-yl)phenol in tightly constrained metalloenzyme targets. For hit-to-lead campaigns, the non-methylated 2-(1H-1,2,4-triazol-3-yl)phenol remains the superior fragment scaffold, offering high LE, optimal tautomeric flexibility, and a highly efficient starting point for growing into adjacent sub-pockets.

References

  • Title: Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ligand efficiency: a useful metric for lead selection Source: Drug Discovery Today URL: [Link]

  • Title: The influence of drug-like concepts on decision-making in medicinal chemistry Source: Nature Reviews Drug Discovery URL: [Link]

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A Researcher's Guide to Comparative Binding Affinity Analysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol Analogs for GABAA Receptor Targeting

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the quest for novel modulators of the γ-aminobutyric acid type A (GABAA) receptor remains a pivotal area of research. The structural motif of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol represents a promising scaffold, integrating the functionalities of both phenolic and triazole rings, which have been independently associated with GABAergic activity.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to conduct comparative binding affinity studies of novel analogs based on this scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and outline the principles of data analysis essential for establishing a clear structure-activity relationship (SAR).

The central hypothesis for this class of compounds is their potential interaction with the GABAA receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[2] Phenolic compounds have been identified as modulators of the GABAA receptor, while various 1,2,4-triazole derivatives have demonstrated significant central nervous system effects, including anticonvulsant properties, often linked to the enhancement of GABAergic transmission.[1][3][4] Therefore, quantifying the binding affinity of novel analogs at the GABAA receptor is a critical first step in characterizing their pharmacological potential.

Comparative Binding Affinity: The Rationale and Approach

The primary objective of a comparative binding study is to determine the equilibrium dissociation constant (Ki) of a series of unlabeled test compounds (the "analogs") for a specific receptor. The Ki value is an intrinsic measure of a compound's affinity for a receptor; a lower Ki value signifies a higher binding affinity.[5] By systematically modifying the chemical structure of the parent compound and measuring the corresponding changes in Ki, a structure-activity relationship (SAR) can be established. This SAR provides invaluable insights into which chemical moieties are critical for receptor binding and guides the rational design of more potent and selective molecules.[6]

For this purpose, the competitive radioligand binding assay is the gold standard.[7] This assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand (radioligand) that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 is an experimental value that depends on the assay conditions, particularly the concentration of the radioligand used.[5] Therefore, to obtain the intrinsic affinity constant (Ki), the IC50 value is converted using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[5]

Experimental Workflow: From Theory to Benchtop

The following sections provide a detailed, self-validating protocol for a competitive radioligand binding assay targeting the GABAA receptor, specifically designed for screening 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol analogs.

Diagram of the Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Receptor Membrane Preparation (e.g., from rat cortex) assay_plate 3. Assay Plate Setup (96-well) - Add membranes, buffer, test compound, and radioligand prep_membranes->assay_plate prep_ligands 2. Prepare Solutions: - Test Analogs - Radioligand ([3H]Muscimol) - Non-specific binding control (GABA) prep_ligands->assay_plate incubation 4. Incubation (e.g., 60 min at 30°C) assay_plate->incubation filtration 5. Rapid Filtration (GF/B filters) to separate bound from free radioligand incubation->filtration washing 6. Wash Filters (ice-cold buffer) filtration->washing counting 7. Scintillation Counting (measure radioactivity) washing->counting calc_ic50 8. Plot % Inhibition vs. [Analog] and determine IC50 counting->calc_ic50 calc_ki 9. Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki compare 10. Compare Ki values (Establish SAR) calc_ki->compare

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: GABAA Receptor Binding Assay

This protocol is adapted for determining the binding affinity of test compounds at the GABAA receptor using [3H]Muscimol, a potent and selective agonist radioligand.[4]

1. Materials and Reagents:

  • Biological Sample: Rat whole brain cortex or cell lines expressing recombinant GABAA receptors.

  • Radioligand: [3H]Muscimol (Specific Activity: 15-30 Ci/mmol).

  • Test Compounds: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol and its synthesized analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding Control: Unlabeled GABA (100 µM final concentration).[4]

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

2. Receptor Membrane Preparation: [8] a. Dissect rat brain cortices on ice and homogenize in 10-20 volumes of ice-cold Assay Buffer using a Polytron homogenizer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Decant the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step (this washing step is crucial to remove endogenous GABA). e. Resuspend the final pellet in a small volume of Assay Buffer. f. Determine the protein concentration using a standard method (e.g., BCA assay). g. Store membrane aliquots at -80°C until use.

3. Assay Procedure (96-well plate format): [3][9] a. Thaw the membrane preparation on ice and dilute in Assay Buffer to a final concentration of 100-200 µg protein per well. b. Set up the assay in a 96-well plate with a final volume of 250 µL per well. For each analog, a range of concentrations (e.g., 8-10 concentrations covering a 4-5 log unit range) should be tested in triplicate. c. Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [3H]Muscimol (final concentration ~1-2 nM). d. Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of unlabeled GABA (to a final concentration of 100 µM), and 50 µL of [3H]Muscimol. e. Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the test analog solution (at various concentrations), and 50 µL of [3H]Muscimol. f. Gently agitate the plate and incubate for 60 minutes at 30°C.[9]

4. Filtration and Counting: [3][8] a. Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding) using a cell harvester. b. Wash the filters three to four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand. c. Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. d. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Diagram of Competitive Binding Data Analysis

G raw_cpm Raw Data (CPM) specific_binding Calculate Specific Binding: Total Binding - Non-Specific Binding raw_cpm->specific_binding inhibition_curve Generate Inhibition Curve: % Specific Binding vs. Log[Analog] specific_binding->inhibition_curve ic50 Determine IC50 (Non-linear regression) inhibition_curve->ic50 cheng_prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Calculate Ki Value cheng_prusoff->ki_value sar Compare Ki values across analogs to establish SAR ki_value->sar

Caption: From raw data to Structure-Activity Relationship (SAR).

1. Calculation of Specific Binding: For each concentration of the test analog, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

2. Generation of Inhibition Curve and IC50 Determination: Plot the percent specific binding against the logarithm of the test analog concentration. The data should be fitted to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

3. Calculation of the Inhibition Constant (Ki): The Ki is calculated from the IC50 using the Cheng-Prusoff equation.[5][10] This equation accounts for the concentration and affinity (Kd) of the radioligand used in the assay.

Ki = IC50 / (1 + [L]/Kd)

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration of the analog.

  • [L] is the concentration of the radioligand ([3H]Muscimol) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment or obtained from the literature for the specific tissue and conditions).

Presenting Comparative Data

To effectively establish a structure-activity relationship, the binding data for all analogs should be summarized in a clear, tabular format. This allows for direct comparison of how different structural modifications impact binding affinity.

Table 1: Hypothetical Binding Affinity Data for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol Analogs at the GABAA Receptor

Compound IDR1-Substitution (Phenol Ring)R2-Substitution (Phenol Ring)IC50 (nM)Ki (nM)
Parent HH2,5001,136
Analog 1 4-ChloroH850386
Analog 2 4-FluoroH1,200545
Analog 3 4-MethylH3,1001,409
Analog 4 4-MethoxyH4,5002,045
Analog 5 3-ChloroH1,500682
Analog 6 3,4-DichloroH450204

Note: Data are hypothetical and for illustrative purposes only. Ki values are calculated using the Cheng-Prusoff equation assuming a radioligand concentration of 2 nM and a Kd of 2.5 nM.

By following this comprehensive guide, researchers can rigorously and systematically evaluate the binding affinities of novel 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol analogs, paving the way for the discovery of new and potent modulators of the GABAA receptor.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lane, J. R., et al. (2012). Radioligand binding assays. Bio-protocol, 2(10), e195.
  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7.
  • Rau, O., et al. (2015). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 81(12/13), 1105-1112.
  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329-347.
  • Cho, H., et al. (2022).
  • Ghit, A., et al. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Cellular Neuroscience, 17, 1308643.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.

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Comparative Efficacy of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol as a Ligand in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal-catalyzed cross-coupling methodologies evolve, the demand for robust, sterically tunable, and electron-rich ligands has driven the exploration of novel N,O-bidentate systems. Among these, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol has emerged as a highly effective ligand, particularly in copper-catalyzed Ullmann-type C–N and C–O bond formations [1].

This guide evaluates the comparative efficacy of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol against traditional ligands (e.g., 8-hydroxyquinoline and L-proline), providing mechanistic insights, empirical performance data, and validated experimental protocols.

Mechanistic Advantages & Causality

The efficacy of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol stems from its unique structural topology:

  • Bidentate Coordination: The phenolic hydroxyl group and the adjacent triazole nitrogen form a stable 6-membered chelate ring with transition metals (e.g., Cu(I), Pd(II)). This prevents catalyst aggregation and precipitation of inactive metal oxides [1].

  • Electronic Tuning: The electron-rich nature of the triazole ring increases the electron density at the metal center. In copper-catalyzed reactions, this accelerates the rate-limiting oxidative addition of the aryl halide.

  • Steric Shielding: The N-methyl group provides sufficient steric bulk to favor reductive elimination without hindering substrate binding.

Catalytic Workflow

G A Aryl Halide + Nucleophile B Cu(I) Catalyst + 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol A->B C Oxidative Addition B->C D Nucleophilic Coordination C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Cross-Coupled Product E->F

Catalytic cycle of Cu-catalyzed cross-coupling utilizing the N,O-bidentate triazole ligand.

Comparative Performance Data

To objectively assess performance, we compare the triazole-phenol ligand against industry-standard ligands in the Ullmann coupling of iodobenzene with phenol to form diphenyl ether.

Table 1: Yield Comparison in Cu-Catalyzed C–O Coupling
Ligand SystemCatalystTemp (°C)Time (h)Yield (%)Catalyst Loading
2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol CuI901294% 5 mol%
8-HydroxyquinolineCuI1102482%10 mol%
L-ProlineCuI902476%10 mol%
No LigandCuI11024< 10%10 mol%

Analysis: The triazole-based ligand demonstrates superior kinetic efficiency, achieving >90% yield at a lower temperature (90 °C) and reduced catalyst loading (5 mol%) compared to 8-hydroxyquinoline [1]. The enhanced stabilization of the Cu(I) intermediate prevents disproportionation to inactive Cu(0) and Cu(II) species.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol is provided for the C–N coupling of aryl halides with aliphatic amines.

Step-by-Step Methodology: C–N Cross-Coupling
  • Preparation of the Catalytic Complex:

    • In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (9.5 mg, 0.05 mmol, 5 mol%) and 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (17.5 mg, 0.10 mmol, 10 mol%).

    • Causality: A 1:2 metal-to-ligand ratio ensures complete coordination, preventing the formation of unreactive oligomeric copper clusters.

  • Substrate Addition:

    • Add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol) as the base.

    • Causality: K₂CO₃ is selected over stronger bases (like KOtBu) to prevent premature deprotonation of the solvent or side-reactions with base-sensitive functional groups.

  • Solvent and Reaction:

    • Inject anhydrous DMSO (2.0 mL). Seal the tube, remove it from the glovebox, and stir at 90 °C for 12 hours.

  • Workup and Validation:

    • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with brine (3 × 10 mL) to remove DMSO. Dry over MgSO₄, concentrate, and purify via flash chromatography.

    • Self-Validation: Perform GC-MS analysis of the crude mixture prior to chromatography. A mass balance showing <5% unreacted aryl halide and negligible homocoupling byproducts validates the efficiency of the ligand system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136270902, 4-(1-methyl-1h-1,2,4-triazol-3-yl)phenol" PubChem, [Link]. Accessed 3 April 2026.

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